Tryptophan, N-acetyl-5-methoxy-
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJODSTPSSWJSBC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195755 | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43167-40-4 | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043167404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chronobiotic Symphony: A Technical Guide to the Molecular Mechanisms of N-acetyl-5-methoxytryptamine in Circadian Regulation
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: N-acetyl-5-methoxytryptamine, more commonly known as melatonin, is the principal hormonal mediator of the circadian system, translating the environmental light-dark cycle into a biochemical signal that synchronizes internal physiological rhythms. This in-depth technical guide provides a comprehensive exploration of the molecular mechanisms underpinning melatonin's role in circadian regulation. We delve into the intricate signaling cascades initiated by melatonin receptor activation, its multifaceted influence on the core clock machinery, and the epigenetic modifications that fine-tune circadian gene expression. This guide is designed to be a valuable resource for researchers in chronobiology, pharmacology, and drug development, offering not only a detailed mechanistic overview but also actionable experimental protocols and field-proven insights to advance our understanding of this critical signaling molecule.
The Conductor of the Circadian Orchestra: An Introduction to Melatonin
The circadian system, an endogenous, self-sustaining oscillator with a period of approximately 24 hours, governs a vast array of physiological processes, from sleep-wake cycles to metabolism and immune responses.[1][2] The master conductor of this intricate symphony is the suprachiasmatic nucleus (SCN) of the hypothalamus, which receives photic information from the retina to entrain the body's internal clock to the external environment.[3] A key output of the SCN is the rhythmic synthesis and secretion of melatonin from the pineal gland.[4]
Melatonin production is tightly regulated by the light-dark cycle; its synthesis is stimulated by darkness and suppressed by light.[5] This nocturnal rise in melatonin serves as a hormonal signal of darkness, a "chronobiotic" agent that informs the body's myriad peripheral clocks of the time of day, thereby ensuring their synchronization with the central pacemaker in the SCN.[6] Disruptions in this finely tuned system, whether through genetic factors, lifestyle choices, or environmental exposures, are increasingly linked to a range of pathologies, including sleep disorders, metabolic diseases, and cancer.[4]
Melatonin Synthesis: From Tryptophan to a Time-Telling Molecule
The biosynthesis of melatonin is a well-characterized enzymatic pathway that begins with the essential amino acid tryptophan. The synthesis primarily occurs in the pineal gland and is under the control of the SCN.[7]
The key enzymatic steps are as follows:
-
Tryptophan Hydroxylation: Tryptophan is converted to 5-hydroxytryptophan by tryptophan hydroxylase.
-
Decarboxylation: 5-hydroxytryptophan is then decarboxylated to form serotonin (5-hydroxytryptamine) by aromatic L-amino acid decarboxylase.
-
N-acetylation: Serotonin is acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin. This is the rate-limiting step in melatonin synthesis and is under circadian control.
-
O-methylation: Finally, N-acetylserotonin is methylated by acetylserotonin O-methyltransferase (ASMT) to produce N-acetyl-5-methoxytryptamine (melatonin).
The rhythmic activity of AANAT is the primary driver of the nocturnal melatonin surge. In darkness, norepinephrine released from sympathetic nerve fibers innervating the pineal gland activates β-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade enhances the stability and activity of AANAT, thereby boosting melatonin production.
The Initial Notes: Melatonin Receptor Signaling
Melatonin exerts its biological effects through the activation of two high-affinity G-protein coupled receptors (GPCRs): Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2).[8] These receptors are expressed in various tissues, with particularly high concentrations in the SCN, the primary site of melatonin's circadian action.
Upon melatonin binding, MT1 and MT2 receptors primarily couple to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[8] This reduction in cAMP attenuates the activity of PKA.
However, the signaling story is more complex. Both receptors can also couple to other G-proteins, such as Gαq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
Caption: Melatonin signaling pathways via MT1 and MT2 receptors.
The Rhythmic Core: Melatonin's Influence on the Molecular Clock
The core of the mammalian circadian clock is a transcriptional-translational feedback loop involving a set of "clock genes." The positive arm of this loop is driven by the heterodimer of two bHLH-PAS transcription factors: CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1).[9] The CLOCK:BMAL1 complex binds to E-box enhancer elements in the promoters of the Period (Per1, Per2, Per3) and Cryptochrome (Cry1, Cry2) genes, activating their transcription.[10]
The PER and CRY proteins then translocate back into the nucleus, where they inhibit the transcriptional activity of the CLOCK:BMAL1 complex, thereby repressing their own expression. This negative feedback loop generates a roughly 24-hour oscillation in the expression of these core clock components.
Melatonin plays a crucial role in modulating this core loop, primarily through its signaling pathways that converge on the regulation of clock gene expression and the post-translational modification of clock proteins.
Transcriptional Regulation of Clock Genes
Melatonin has been shown to directly influence the expression of core clock genes, particularly in the SCN. At subjective dusk, melatonin application can induce the expression of Per1 and Per2.[11] This induction is thought to be a key mechanism by which melatonin resets the phase of the circadian clock. The signaling pathways involving PKA and PKC are implicated in this transcriptional regulation. For instance, PKA can influence the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which can, in turn, modulate the expression of Per genes.[12]
Epigenetic Regulation and Post-Translational Modifications
Beyond direct transcriptional control, melatonin exerts a profound influence on the epigenetic landscape of clock gene promoters and the post-translational modifications of core clock proteins. This adds a critical layer of regulatory complexity to the circadian machinery.
One of the key players in this process is Sirtuin 1 (SIRT1) , an NAD+-dependent deacetylase. SIRT1 has been shown to interact with and deacetylate both BMAL1 and PER2.[13] The deacetylation of BMAL1 is thought to be necessary for the recruitment of CRY proteins to the CLOCK:BMAL1 complex, a crucial step in the negative feedback loop. SIRT1-mediated deacetylation of PER2 targets it for degradation. Melatonin has been shown to inhibit SIRT1 expression and activity, thereby preventing the deacetylation of BMAL1 and PER2.[13] This action of melatonin can effectively stabilize the negative feedback complex and influence the period and amplitude of circadian oscillations.
Melatonin also influences the activity of Histone Deacetylases (HDACs) . For example, melatonin has been shown to promote the interaction of CLOCK with HDAC3, forming a complex that can regulate the transcription of target genes like c-Myc, linking the circadian clock to cell proliferation.[14][15]
Caption: Melatonin's influence on epigenetic regulators of the core clock.
Experimental Workflows: Investigating the Molecular Clock
To dissect the intricate molecular mechanisms of melatonin's action on the circadian clock, a combination of cellular and molecular biology techniques is employed. Below are detailed protocols for key experimental workflows.
Luciferase Reporter Assay for Monitoring Circadian Gene Expression
This assay allows for the real-time, non-invasive monitoring of the transcriptional activity of a clock gene promoter.
Protocol:
-
Construct Generation: Clone the promoter region of a core clock gene (e.g., Bmal1 or Per2) upstream of a luciferase reporter gene (e.g., firefly luciferase) in a suitable expression vector.
-
Stable Cell Line Generation: Transfect the reporter construct into a relevant cell line (e.g., NIH3T3 or U2OS cells). Select for stably transfected cells using an appropriate antibiotic selection marker.[16][17][18][19][20]
-
Synchronization: Synchronize the circadian clocks of the stable cell line. This can be achieved by a brief treatment with a high concentration of serum, dexamethasone, or forskolin.[21]
-
Melatonin Treatment and Bioluminescence Recording: Following synchronization, treat the cells with melatonin at various concentrations and at different circadian times. Add the luciferase substrate (e.g., D-luciferin) to the culture medium.
-
Data Acquisition: Place the culture plate in a luminometer equipped with a photomultiplier tube and a heating unit to maintain the cells at 37°C. Record bioluminescence at regular intervals (e.g., every 10-30 minutes) for several days.
-
Data Analysis: Analyze the resulting bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm. Assess the effect of melatonin treatment on these parameters.
Chromatin Immunoprecipitation (ChIP) for Studying Protein-DNA Interactions
ChIP is used to determine the in vivo association of a specific protein (e.g., a clock protein or a transcription factor) with a specific genomic region (e.g., a clock gene promoter).
Protocol:
-
Cross-linking: Treat cultured cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Fragmentation: Lyse the cells and sonicate the chromatin to shear it into small fragments (typically 200-1000 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BMAL1 or anti-CLOCK).
-
Immune Complex Capture: Add protein A/G-conjugated beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter region of a target clock gene to quantify the amount of precipitated DNA.[22][23][24][25]
Co-Immunoprecipitation (Co-IP) for Analyzing Protein-Protein Interactions
Co-IP is used to identify and validate interactions between proteins within a complex, such as the interaction between melatonin receptors and their signaling partners, or between core clock proteins.
Protocol for GPCR Co-IP:
-
Cell Lysis: Lyse cells expressing the GPCR of interest (e.g., MT1 or MT2) using a mild, non-denaturing lysis buffer to preserve protein-protein interactions.[7][26][27]
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-MT1).
-
Immune Complex Capture: Add fresh protein A/G beads to capture the antibody-bait protein-prey protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody specific to the suspected "prey" protein to confirm the interaction.
Quantitative Data Summary
| Parameter | Melatonin Effect | Key Downstream Mediators | Experimental Assay |
| cAMP Levels | Decrease | Gαi, Adenylyl Cyclase | ELISA, FRET/BRET Biosensors[8][9][28][29][30] |
| PKA Activity | Decrease | cAMP | Kinase Activity Assays, Western Blot for Phospho-substrates |
| PKC Activity | Increase | Gαq, PLC, DAG | Kinase Activity Assays, Western Blot for Phospho-substrates |
| Per1/Per2 Expression | Phase-dependent Induction | PKA, PKC, CREB | Luciferase Reporter Assay, qPCR[22][23][24][25] |
| BMAL1 Acetylation | Increase | SIRT1 Inhibition | Co-IP followed by Western Blot with anti-acetyl-lysine antibody |
| Circadian Phase | Phase Advance/Delay | MT1, MT2, Core Clock | Luciferase Reporter Assay, Cellular Rhythm Monitoring[11] |
Conclusion and Future Directions
N-acetyl-5-methoxytryptamine is a pleiotropic signaling molecule that sits at the nexus of the environment and our internal biology. Its role as the primary chronobiotic agent is orchestrated through a complex and elegant series of molecular events, from the activation of its cognate receptors to the fine-tuning of the core clock machinery through transcriptional and epigenetic mechanisms. The experimental workflows detailed in this guide provide a robust framework for further dissecting these intricate pathways.
Future research will undoubtedly focus on elucidating the tissue-specific nuances of melatonin signaling, the full extent of its epigenetic influence, and the precise molecular choreography of its interaction with the core clock proteins. A deeper understanding of these mechanisms will not only advance our fundamental knowledge of circadian biology but also pave the way for the development of novel therapeutic strategies for a wide range of circadian-related disorders.
References
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- Sode, M., et al. (2013). Parallel Measurement of Circadian Clock Gene Expression and Hormone Secretion in Human Primary Cell Cultures. Journal of Visualized Experiments.
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- Taylor, S. C., et al. (2021). Exploration of rhythmic patterns of gene expression. Journal of Experimental Biology.
- Buhr, E. D., & Takahashi, J. S. (2013). Molecular components of the mammalian circadian clock. Handbook of Experimental Pharmacology.
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Technical Guide: The Biosynthetic Pathway of N-acetyl-5-methoxytryptamine from Serotonin
Executive Summary
The conversion of Serotonin (5-hydroxytryptamine, 5-HT) to Melatonin (N-acetyl-5-methoxytryptamine) represents a critical neuroendocrine transducer mechanism, translating photoperiodic information into a chemical signal. While the upstream synthesis of serotonin from tryptophan is ubiquitous, the downstream conversion described here is highly regulated, primarily occurring in the pineal gland and retina.
This guide details the biphasic enzymatic cascade involving Arylalkylamine N-acetyltransferase (AANAT) and Acetylserotonin O-methyltransferase (ASMT) .[1] It focuses on the molecular kinetics, the "14-3-3 protein switch" that governs circadian rhythmicity, and validated LC-MS/MS protocols for quantification in drug development matrices.
Part 1: Molecular Mechanistics
The biosynthetic pathway from serotonin to melatonin involves two enzymatic steps: N-acetylation followed by O-methylation.[2][3]
Step 1: The Rate-Limiting "Timezyme" (AANAT)
Enzyme: Arylalkylamine N-acetyltransferase (EC 2.3.1.87)
Reaction: Serotonin + Acetyl-CoA
AANAT is the rate-limiting enzyme governing the circadian rhythm of melatonin.[4][5] It belongs to the GNAT (GCN5-related N-acetyltransferase) superfamily.[6]
-
Kinetic Mechanism: AANAT follows an Ordered Bi-Bi mechanism .[5][7] Acetyl-CoA must bind to the enzyme active site first, inducing a conformational change that creates the binding site for serotonin [1].
-
Catalytic Core: The transfer of the acetyl group is facilitated by a water channel in the protein structure that aids in proton removal from the serotonin amine group, allowing nucleophilic attack on the acetyl-CoA thioester bond.
Step 2: O-Methylation (ASMT)
Enzyme: Acetylserotonin O-methyltransferase (EC 2.1.1.4)
Reaction: N-acetylserotonin + S-Adenosyl methionine (SAM)
Unlike AANAT, ASMT (formerly HIOMT) is generally constitutively expressed, though its activity can be modulated. It transfers a methyl group from SAM to the 5-hydroxy position of NAS.
-
Substrate Specificity: ASMT shows high specificity for N-acetylated indoles. It has a significantly lower affinity for serotonin, preventing the formation of 5-methoxytryptamine under physiological conditions [2].
Pathway Visualization
Figure 1: The two-step enzymatic conversion of Serotonin to Melatonin.[2][3][8] AANAT requires Acetyl-CoA; ASMT requires SAM.
Part 2: Regulatory Dynamics (The 14-3-3 Switch)
For researchers targeting sleep disorders, understanding how this pathway is activated is as critical as the pathway itself. The system is not regulated by substrate availability (serotonin is abundant), but by AANAT protein stabilization .
The Norepinephrine-cAMP Axis[9]
-
Input: Darkness triggers the Superior Cervical Ganglion (SCG) to release Norepinephrine (NE).
-
Receptor: NE binds to
-adrenergic receptors on pinealocytes. -
Signaling: This activates Adenylate Cyclase
increases cAMP activates Protein Kinase A (PKA).
The 14-3-3 Stabilization Complex
This is the critical "drug target" mechanism.
-
Phosphorylation: PKA phosphorylates AANAT at two specific residues: Thr31 and Ser205 [3].[9]
-
Complexation: Phosphorylated AANAT (p-AANAT) binds with high affinity to 14-3-3 proteins (specifically 14-3-3
).[10] -
Result: The [p-AANAT :: 14-3-3] complex shields the enzyme from proteasomal degradation and lowers its
for serotonin, effectively increasing catalytic efficiency ~10-fold [4]. -
Light-Induced Shutdown: Exposure to light suppresses NE release. cAMP levels drop, phosphatases dephosphorylate AANAT, the 14-3-3 complex dissociates, and free AANAT is rapidly degraded by the proteasome.[9]
Regulatory Logic Diagram
Figure 2: The regulatory cascade. 14-3-3 binding prevents AANAT degradation, acting as the molecular switch.
Part 3: Experimental Protocols
To ensure data integrity (E-E-A-T), use these self-validating protocols.
Protocol A: LC-MS/MS Quantification (Gold Standard)
Objective: Simultaneous quantification of Serotonin, NAS, and Melatonin in plasma or tissue homogenate.
1. Sample Preparation (Critical Step):
-
Precaution: Perform all steps under dim red light (< 10 lux) to prevent photodegradation.
-
Extraction: Mix 100
L plasma with 300 L cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. -
Internal Standard: Spike with Melatonin-d4 and Serotonin-d4 (10 ng/mL final conc).
-
Centrifugation: 14,000 x g for 10 min at 4°C. Inject supernatant.
2. Chromatographic Conditions:
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9
m) or equivalent. -
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[11]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[11]
-
Gradient: 5% B to 95% B over 4 minutes.
3. Mass Spectrometry Settings (MRM Mode):
| Analyte | Precursor Ion ( | Product Ion ( | Retention Time (min) |
| Serotonin | 177.1 | 160.1 | 1.2 |
| N-Acetylserotonin | 219.1 | 160.1 | 2.4 |
| Melatonin | 233.1 | 174.1 | 2.8 |
| Melatonin-d4 (IS) | 237.1 | 178.1 | 2.8 |
Validation Check: The ratio of Analyte/IS must be linear (
Protocol B: AANAT Activity Assay (Radiometric)
Objective: Measure enzyme kinetics or inhibition. Method:
-
Incubate tissue homogenate or recombinant AANAT with 100
M Tryptamine (substrate) and [Acetyl-1- C]-CoA (cofactor). -
Reaction Buffer: 0.1 M Citrate-Phosphate, pH 6.5.
-
Stop reaction after 20 min with chloroform extraction.
-
The product, N-acetyltryptamine, partitions into the organic phase, while unreacted Acetyl-CoA remains in the aqueous phase.
-
Count organic phase via liquid scintillation.
Part 4: Drug Development Implications
Agonists vs. Pathway Modulators
-
Receptor Agonists: Drugs like Agomelatine (Valdoxan) bypass the biosynthetic pathway entirely, directly activating MT1/MT2 receptors. This is effective for sleep onset but does not restore endogenous rhythmicity.
-
Pathway Modulators: Targeting the AANAT/14-3-3 interface offers a novel approach. Small molecules that stabilize this complex could treat circadian disruption without direct receptor saturation, potentially offering a more "physiological" sleep profile [6].
Biomarker Utility
In clinical trials for depression or autism spectrum disorder (ASD), measuring the NAS/Melatonin ratio via the LC-MS/MS protocol above is a validated biomarker for ASMT activity. A high NAS/Melatonin ratio indicates ASMT bottlenecking, a phenotype observed in certain ASD subtypes [7].
References
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Hickman, A. B., et al. (1999). "Structural basis for the spectral difference between human and sheep serotonin N-acetyltransferase." Journal of Biological Chemistry. Link
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Ganguly, S., et al. (2001). "Melatonin synthesis: 14-3-3-dependent activation and inhibition of arylalkylamine N-acetyltransferase mediated by phosphoserine-205." PNAS. Link
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Obsil, T., et al. (2001).[12] "Crystal structure of the 14-3-3zeta:serotonin N-acetyltransferase complex." Cell. Link
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An In-Depth Technical Guide to Melatonin Receptor MT1 and MT2 Signaling Cascades
Introduction: The Central Role of Melatonin Receptors in Physiological Regulation
Melatonin (N-acetyl-5-methoxytryptamine), a neurohormone primarily synthesized by the pineal gland in a circadian fashion, is a critical regulator of numerous physiological processes, including sleep-wake cycles, neuroendocrine function, and immune responses.[1][2] Its pleiotropic effects are predominantly mediated by two high-affinity G protein-coupled receptors (GPCRs), the melatonin type 1 (MT1) and type 2 (MT2) receptors.[1][3] These receptors, belonging to the Class A family of GPCRs, represent significant therapeutic targets for a range of disorders, from insomnia and circadian rhythm disturbances to mood disorders and cancer.[1] A comprehensive understanding of their intricate signaling cascades is therefore paramount for the rational design and development of novel therapeutics.
This guide provides a detailed exploration of the molecular mechanisms governing MT1 and MT2 receptor signaling. We will delve into the canonical G protein-dependent pathways, the emerging role of β-arrestin-mediated signaling, and the functional consequences of receptor dimerization. Furthermore, we will present field-proven experimental protocols to empower researchers in their investigation of these complex signaling networks.
Core Signaling Paradigms: From G Protein Coupling to Downstream Effectors
Upon melatonin binding, both MT1 and MT2 receptors undergo conformational changes that facilitate the activation of heterotrimeric G proteins. While both receptors primarily couple to the pertussis toxin-sensitive Gαi/o family of proteins, they exhibit distinct signaling signatures that contribute to their unique physiological roles.[1][4][5]
The Canonical Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase
The most well-characterized signaling event following melatonin receptor activation is the inhibition of adenylyl cyclase (AC).[4][6] The activated Gαi subunit directly inhibits AC, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector.[6][7] The dampening of the cAMP/PKA signaling axis has profound effects on gene transcription, most notably through the reduced phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in the regulation of "clock genes" that govern circadian rhythms.[6]
Key Signaling Events:
-
Receptor Activation: Melatonin binds to MT1 or MT2.
-
G Protein Coupling: The receptor couples to and activates Gαi/o proteins.
-
Effector Modulation: The Gαi subunit inhibits adenylyl cyclase.
-
Second Messenger Reduction: Intracellular cAMP levels decrease.
-
Downstream Kinase Inactivation: PKA activity is reduced.
-
Transcriptional Regulation: Phosphorylation of CREB is diminished.
The Divergent Roles of Gβγ Subunits
Upon dissociation from the Gαi subunit, the Gβγ dimer is liberated to activate its own set of downstream effectors, adding another layer of complexity to melatonin receptor signaling. The Gβγ subunits have been shown to activate phospholipase C (PLC), initiating the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] This leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.[6]
Furthermore, Gβγ subunits can directly modulate the activity of various ion channels. For instance, MT1 receptor activation can lead to the Gβγ-dependent activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, contributing to neuronal hyperpolarization.[4][8]
Gβγ-Mediated Signaling Highlights:
| Effector | Consequence | Primary Receptor |
| Phospholipase C (PLC) | ↑ Intracellular Ca2+, Activation of PKC | MT1 |
| GIRK Channels | Neuronal Hyperpolarization | MT1 |
Beyond G Proteins: The Emerging Paradigm of β-Arrestin Signaling
Initially characterized for their role in GPCR desensitization and internalization, β-arrestins are now recognized as versatile scaffold proteins that can initiate their own wave of signaling, often with distinct kinetics and cellular outcomes compared to G protein-mediated pathways. Both MT1 and MT2 receptors have been shown to recruit β-arrestins upon agonist stimulation.[4][9]
This recruitment process is a critical step in receptor desensitization, where β-arrestins uncouple the receptor from its G protein, effectively terminating G protein-dependent signaling.[10][11] Following this, β-arrestins facilitate the internalization of the receptor from the plasma membrane into endosomal compartments.[9][12]
More recently, it has been demonstrated that β-arrestins can act as signal transducers in their own right by scaffolding components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[13] While G protein-dependent pathways can also lead to ERK1/2 activation, the β-arrestin-mediated pathway often exhibits distinct temporal and spatial characteristics.[13] For the MT2 receptor, in the absence of Gq/11 proteins, ERK1/2 activation can switch to a β-arrestin-dependent mode, highlighting the signaling plasticity of this receptor.[6][13]
The Influence of Dimerization on Signaling Outcomes
A growing body of evidence indicates that GPCRs can exist and function as dimers or higher-order oligomers. Both MT1 and MT2 receptors can form homodimers (MT1/MT1, MT2/MT2) and heterodimers (MT1/MT2).[14][15] This dimerization can have profound consequences for receptor pharmacology, signaling, and regulation.[14]
For instance, the MT1/MT2 heterodimer has been shown to exhibit distinct signaling properties compared to the corresponding homodimers.[4][5] While MT1 homodimers can signal through both Gαi and Gαq pathways, and MT2 homodimers appear to signal exclusively through Gαi, the MT1/MT2 heterodimer shows a bias towards Gαq activation.[4][5] This highlights how the specific receptor composition within a cell can fine-tune the response to melatonin.
Furthermore, melatonin receptors can heterodimerize with other GPCRs, such as the serotonin 5-HT2C receptor and the orphan receptor GPR50.[4][15] The formation of an MT1/GPR50 heterodimer has been shown to abolish melatonin binding and subsequent G protein signaling through the MT1 protomer.[4] In contrast, the MT2/5-HT2C heterodimer allows for melatonin-mediated transactivation of 5-HT2C-dependent Gq signaling.[4][5]
Summary of Dimerization-Induced Signaling Bias:
| Dimer | Predominant Signaling Pathway | Reference |
| MT1/MT1 Homodimer | Gαi > Gαq | [4] |
| MT2/MT2 Homodimer | Gαi | [4] |
| MT1/MT2 Heterodimer | Gαq > Gαi | [4][5] |
| MT1/GPR50 Heterodimer | Abolished MT1 signaling | [4] |
| MT2/5-HT2C Heterodimer | Transactivation of 5-HT2C Gαq signaling | [4][5] |
Experimental Protocols for Interrogating Melatonin Receptor Signaling
To aid researchers in the functional characterization of MT1 and MT2 signaling, we provide the following validated experimental protocols.
Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Dimerization
Principle: BRET is a proximity-based assay used to measure protein-protein interactions in living cells.[16][17] One receptor is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and the other to a fluorescent acceptor (e.g., yellow fluorescent protein, YFP). If the two receptors are in close proximity (<10 nm), energy is transferred from the donor to the acceptor upon addition of the luciferase substrate, resulting in a detectable fluorescent signal.[16]
Step-by-Step Methodology:
-
Construct Generation: Clone the coding sequences of MT1 and MT2 into expression vectors containing Rluc and YFP fusion tags, respectively.
-
Cell Culture and Transfection: Culture HEK-293 cells (or another suitable cell line) and co-transfect with the donor and acceptor constructs.
-
Cell Harvesting and Plating: 48 hours post-transfection, detach cells and plate them into a white, 96-well microplate.[18]
-
Substrate Addition: Add the luciferase substrate, coelenterazine h, to a final concentration of 5 µM.
-
BRET Signal Detection: Immediately measure the light emission at the donor (e.g., 485 nm) and acceptor (e.g., 530 nm) wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio compared to control transfections (e.g., donor with an unrelated acceptor-tagged protein) indicates receptor dimerization.
Protocol 2: cAMP Assay for Gαi Coupling
Principle: This assay measures changes in intracellular cAMP levels in response to receptor activation. For Gαi-coupled receptors like MT1 and MT2, agonist stimulation will lead to a decrease in forskolin-stimulated cAMP production. Modern assays often utilize genetically encoded biosensors, such as those based on luciferase or enzyme fragment complementation, providing high sensitivity and a kinetic readout.[19][20]
Step-by-Step Methodology (using a luciferase-based biosensor, e.g., GloSensor™):
-
Cell Line Generation: Create a stable cell line co-expressing the melatonin receptor of interest and the GloSensor™ cAMP plasmid.
-
Cell Plating: Plate the cells in a white, 96-well plate and allow them to attach overnight.
-
Biosensor Equilibration: Equilibrate the cells with the GloSensor™ cAMP reagent for 2 hours at room temperature.
-
Compound Treatment: Add forskolin (to stimulate cAMP production) followed by the melatonin receptor agonist at various concentrations.
-
Signal Detection: Measure luminescence at multiple time points using a plate-reading luminometer.
-
Data Analysis: A decrease in the luminescent signal in the presence of the agonist indicates Gαi coupling and inhibition of adenylyl cyclase.
Protocol 3: ERK1/2 Phosphorylation Assay
Principle: This assay quantifies the activation of the ERK1/2 MAPK pathway by measuring the levels of phosphorylated ERK1/2. This can be achieved through various methods, including Western blotting or cell-based immunoassays like ELISA.
Step-by-Step Methodology (using Western Blotting):
-
Cell Culture and Treatment: Culture cells expressing the melatonin receptor of interest and treat with the agonist for various time points.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal using an appropriate imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total ERK1/2 or GAPDH). An increase in the p-ERK1/2 signal indicates activation of the MAPK cascade.
Conclusion and Future Perspectives
The signaling cascades initiated by the MT1 and MT2 melatonin receptors are multifaceted and context-dependent, involving a complex interplay between different G protein subtypes, β-arrestins, and receptor dimerization partners. This intricate network allows for a fine-tuned physiological response to the circadian rhythm of melatonin release.
Future research will likely focus on further dissecting the signaling bias of different ligands and the role of receptor-associated proteins in shaping the cellular response. A deeper understanding of these mechanisms will be instrumental in the development of next-generation therapeutics that can selectively target specific signaling pathways to achieve desired therapeutic outcomes with minimal side effects. The experimental approaches outlined in this guide provide a robust framework for researchers to contribute to this exciting and rapidly evolving field.
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Gbahou, F., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Methods in Molecular Biology, 1335, 37-45. [Link]
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Devavry, S., et al. (2012). Description of the constitutive activity of cloned human melatonin receptors hMT(1) and hMT(2) and discovery of inverse agonists. British Journal of Pharmacology, 166(8), 2481-2494. [Link]
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Leung, G. K. (2016). Heterodimerization of MT₁ and MT₂ melatonin receptors : signal transduction and structural implications. HKUST. [Link]
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Witt-Enderby, P. A., et al. (2003). Melatonin receptors and their regulation: biochemical and structural mechanisms. Life Sciences, 72(20), 2183-2198. [Link]
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Cecon, E., et al. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16), 3263-3280. [Link]
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Dubocovich, M. L., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 56, 361-383. [Link]
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Leung, G. K., et al. (2021). Modeling the Heterodimer Interfaces of Melatonin Receptors. Frontiers in Endocrinology, 12, 755839. [Link]
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Gao, C., et al. (2022). Melatonin Receptors: A Key Mediator in Animal Reproduction. International Journal of Molecular Sciences, 23(13), 6939. [Link]
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Stoyanov, G. S., & Dzhenkov, D. L. (2022). Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease. Biomedicines, 10(9), 2185. [Link]
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QIAGEN. (n.d.). Melatonin Signaling. GeneGlobe. [Link]
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Liu, D., et al. (2023). Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. International Journal of Molecular Sciences, 24(6), 5585. [Link]
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Gao, C., et al. (2022). Melatonin receptor signaling pathways. (A) Both melatonin receptors MT1... [Figure]. ResearchGate. [Link]
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Boutin, J. A., et al. (2022). Functionality of Melatonin Receptors: Recruitment of β-Arrestin at MT1. Methods in Molecular Biology, 2593, 319-330. [Link]
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Molecular Devices. (n.d.). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. [Link]
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Ayoub, M. A., & Jockers, R. (2016). Measuring Protein-Protein Interactions of Melatonin Receptors by Bioluminescence Resonance Energy Transfer (BRET). Methods in Molecular Biology, 1427, 247-259. [Link]
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Weber, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. ASSAY and Drug Development Technologies, 2(1), 39-49. [Link]
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Witt-Enderby, P. A., et al. (2003). Melatonin receptors and their regulation: biochemical and structural mechanisms. Life Sciences, 72(20), 2183-2198. [Link]
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Kulsoom, H., et al. (2024). Revealing Melatonin's Mysteries: Receptors, Signaling Pathways, and Therapeutics Applications. Hormone and Metabolic Research, 56(06), 405-418. [Link]
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Jockers, R., et al. (2023). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. International Journal of Molecular Sciences, 24(8), 7247. [Link]
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Gobbi, G., & Comai, S. (2019). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Frontiers in Pharmacology, 10, 157. [Link]
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Wan, J., et al. (2009). Melatonin potentiates glycine currents through a PLC/PKC signalling pathway in rat retinal ganglion cells. The Journal of Physiology, 587(Pt 9), 1945-1959. [Link]
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Patsnap. (2024, June 25). What are MT2 modulators and how do they work?. Synapse. [Link]
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Chen, W., et al. (2014). Melatonin receptor type 1 signals to extracellular signal-regulated kinase 1 and 2 via Gi and Gs dually coupled pathways in HEK-293 cells. Biochemistry, 53(19), 3149-3158. [Link]
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Ayoub, M. A., & Jockers, R. (2016). Measuring Protein-Protein Interactions of Melatonin Receptors by Bioluminescence Resonance Energy Transfer (BRET). Methods in Molecular Biology, 1427, 247-259. [Link]
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Angers, S., et al. (2000). Detection of β2-adrenergic receptor dimerization in living cells using bioluminescence resonance energy transfer (BRET). Proceedings of the National Academy of Sciences, 97(7), 3684-3689. [Link]
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Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. [Link]
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Cera, A., et al. (2022). Structural Elements Directing G Proteins and β-Arrestin Interactions with the Human Melatonin Type 2 Receptor Revealed by Natural Variants. ACS Pharmacology & Translational Science, 5(2), 105-117. [Link]
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Chaleil, R. A., et al. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology, 3, 119. [Link]
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Boutin, J. A., et al. (2022). Functionality of Melatonin Receptors: Recruitment of β-Arrestin at MT1. Methods in Molecular Biology, 2593, 319-330. [Link]
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Latorraca, N. R., et al. (2022). β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. [Link]
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The Architectural Blueprint of N-acetyl-5-methoxytryptamine: A Technical Guide to its Chemical Structure and Pharmacophoric Features
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-5-methoxytryptamine, more commonly known as melatonin, is an endogenous neurohormone pivotal in the regulation of circadian rhythms. Its therapeutic potential extends to the treatment of sleep disorders, and it is under investigation for its role in a variety of other conditions, including cancer and neurodegenerative diseases. The efficacy of melatonin and its analogs is intrinsically linked to their chemical architecture and their precise interactions with target receptors. This in-depth technical guide provides a comprehensive exploration of the chemical structure of N-acetyl-5-methoxytryptamine and delineates the key pharmacophoric features that govern its biological activity. We will delve into the nuanced structure-activity relationships, supported by experimental and computational evidence, and provide detailed methodologies for the validation of these pharmacophores.
The Molecular Framework of N-acetyl-5-methoxytryptamine
N-acetyl-5-methoxytryptamine is an indoleamine, biosynthesized from the amino acid tryptophan.[1] Its molecular structure is characterized by a bicyclic indole core, substituted at the 5-position with a methoxy group and at the 3-position with an N-acetylethylamine side chain.
Chemical and Physical Properties:
| Property | Value | Source |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | [2] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [2] |
| Molecular Weight | 232.28 g/mol | [3] |
| Melting Point | 116.5-118 °C | |
| SMILES | CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC | [2] |
| InChI | InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | [2] |
The indole nucleus, with its delocalized π-electron system, provides a rigid scaffold for the appended functional groups. The 5-methoxy group and the N-acetyl side chain are crucial for its interaction with its primary biological targets, the G-protein coupled melatonin receptors, MT1 and MT2.[1]
The Pharmacophore Model of Melatonin: Defining the Keys to Biological Activity
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is recognized at a receptor site and is responsible for that molecule's biological activity. For melatonin, the key pharmacophoric features have been elucidated through a combination of structure-activity relationship (SAR) studies, computational modeling, and X-ray crystallography of its receptors.[[“]][5]
The consensus pharmacophore model for melatonin agonism at MT1 and MT2 receptors includes:
-
An Aromatic Center (AR): The indole ring system serves as the primary aromatic feature, engaging in π-π stacking and hydrophobic interactions within the receptor binding pocket.
-
A Hydrogen Bond Donor (HBD): The amide nitrogen (N-H) of the N-acetyl side chain acts as a crucial hydrogen bond donor.
-
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the N-acetyl side chain functions as a key hydrogen bond acceptor.
-
A Hydrophobic Feature (HY): The 5-methoxy group provides a critical hydrophobic interaction point and also influences the electronic properties of the indole ring.
-
An Indole N-H Group: The indole nitrogen can also participate in hydrogen bonding interactions.
The spatial arrangement of these features is critical for high-affinity binding.
Caption: Core pharmacophoric features of N-acetyl-5-methoxytryptamine.
Structure-Activity Relationships (SAR): Fine-Tuning a Potent Ligand
SAR studies of melatonin analogs have provided invaluable insights into the structural requirements for binding and activity at MT1 and MT2 receptors.
Key SAR Findings:
| Modification Site | Observation | Impact on Activity |
| 5-Methoxy Group | Replacement with larger alkoxy groups or removal generally decreases affinity.[6] | Essential for high-affinity binding. |
| Shifting the methoxy group to other positions on the indole ring reduces activity.[7] | Positional importance of the hydrophobic interaction. | |
| N-Acetyl Side Chain | The N-H and C=O groups are critical for hydrogen bonding.[1] | Essential for agonist activity. |
| Lengthening or shortening the ethyl linker reduces affinity. | Optimal spacing between the indole and the amide is crucial. | |
| Replacement of the acetyl group with larger acyl groups can be tolerated to some extent.[6][8] | The size of the acyl group can influence selectivity. | |
| Indole Ring | The indole N-H is important for binding.[2] | Contributes to the hydrogen bond network. |
| Bioisosteric replacement of the indole ring (e.g., with naphthalene or benzofuran) can maintain or even enhance affinity, as seen in agomelatine.[1] | The aromatic scaffold is key, but the indole itself is not sacrosanct. |
Receptor Binding and Pharmacophore Validation: An Experimental Approach
The theoretical pharmacophore models are validated through rigorous experimental testing. Radioligand binding assays are a cornerstone of this process, allowing for the quantitative assessment of the affinity of novel compounds for the melatonin receptors.
Experimental Protocol: 2-[¹²⁵I]iodomelatonin Competition Binding Assay
This protocol describes a standard competition binding assay to determine the binding affinity (Ki) of a test compound for the MT1 or MT2 receptor.
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors.
-
2-[¹²⁵I]iodomelatonin (radioligand).
-
Test compounds (at various concentrations).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Non-specific binding control (e.g., 10 µM melatonin).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and a stock solution of the radioligand in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.
-
Competition: Cell membranes, radioligand, and the test compound at various concentrations.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Caption: Workflow for a radioligand competition binding assay.
Computational Approaches to Pharmacophore Modeling
Computational chemistry plays a vital role in refining and understanding the pharmacophoric features of melatonin. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking provide detailed insights into the molecular interactions governing ligand binding.
Workflow for 3D-QSAR Analysis
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), correlate the biological activity of a series of compounds with their 3D molecular properties.[10]
Steps:
-
Data Set Selection: Compile a set of structurally related melatonin analogs with experimentally determined binding affinities (Ki or IC₅₀ values).[11]
-
Molecular Modeling and Alignment: Generate 3D structures of all compounds and align them based on a common scaffold or a template molecule (often the most active compound). This step is critical as it assumes a similar binding mode for all ligands.[11][12]
-
Molecular Field Calculation: Place the aligned molecules in a 3D grid and calculate steric and electrostatic fields at each grid point for every molecule.[13]
-
Statistical Analysis: Use Partial Least Squares (PLS) regression to build a mathematical model that correlates the variations in the molecular fields with the differences in biological activity.
-
Model Validation: Validate the predictive power of the 3D-QSAR model using statistical methods such as cross-validation (leave-one-out) and by predicting the activity of a test set of compounds not used in model generation.
-
Contour Map Visualization: Generate 3D contour maps that visualize the regions where steric bulk, positive charge, or negative charge is favorable or unfavorable for biological activity. These maps provide a visual guide for designing new, more potent analogs.[10]
Caption: A typical workflow for a 3D-QSAR study.
The Receptor's Embrace: Key Amino Acid Interactions
The X-ray crystal structures of the MT1 and MT2 receptors have provided an unprecedented view of the melatonin binding pocket, revealing the key amino acid residues that form the basis of the pharmacophore.[[“]][[“]]
Key Interacting Residues in MT1 and MT2 Receptors:
| Receptor | Residue | Interaction with Melatonin |
| MT1 & MT2 | Gln181/194 | Hydrogen bond with the N-H of the amide side chain.[15] |
| MT1 & MT2 | Asn162/175 | Hydrogen bond with the carbonyl oxygen of the amide side chain.[15] |
| MT1 & MT2 | Phe179/192 | Aromatic (π-π) stacking with the indole ring.[15] |
| MT1 & MT2 | Val208/Val204 | Hydrophobic interaction with the 5-methoxy group. |
| MT2 | His208 | Forms a specific interaction that contributes to MT2 selectivity. |
While the binding pockets of MT1 and MT2 are highly conserved, subtle differences in their shape and the amino acids present at the periphery of the binding site contribute to the potential for developing subtype-selective ligands.[[“]][5][[“]]
Conclusion
The chemical structure of N-acetyl-5-methoxytryptamine is elegantly tailored for its biological function. Its indole scaffold, 5-methoxy group, and N-acetyl side chain form a precise pharmacophore that enables high-affinity binding to the MT1 and MT2 receptors. A thorough understanding of this pharmacophore, supported by detailed SAR studies, experimental validation through binding assays, and computational modeling, is paramount for the rational design of novel melatonergic ligands with improved therapeutic profiles. The continued exploration of the intricate molecular interactions between melatonin and its receptors will undoubtedly pave the way for the development of next-generation therapeutics for a wide range of human diseases.
References
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- Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors. Pharmacological Reviews, 62(3), 343-380.
- Marshall, K. A., et al. (1996). Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model. Biochemical Pharmacology, 52(10), 1629-1637.
- Consensus. (n.d.).
- Zhang, L., et al. (2023). Molecular basis of ligand selectivity for melatonin receptors.
- Spadoni, G., et al. (2006). Synthesis, antioxidant activity and structure-activity relationships for a new series of 2-(N-acylaminoethyl)indoles with melatonin-like cytoprotective activity. Journal of Pineal Research, 40(3), 259-269.
- Bedini, A., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Journal of Pineal Research, 76(2), e12941.
- Ippolito, D., et al. (2023).
- Salehi, B., et al. (2020). Structure-activity relationships of melatonin analogues.
- Sugden, D. (1994). N-acyl-3-amino-5-methoxychromans: a new series of non-indolic melatonin analogues. European Journal of Pharmacology, 254(3), 271-275.
- Vogel Saivish, M. (2024). Melatonin docking in MT1 and MT2. (A) Box plot of Vina score...
- Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141-149.
- Carrascosa-Sáez, M. I., et al. (2018). Docking studies for melatonin receptors. Expert Opinion on Drug Discovery, 13(3), 235-247.
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- Cayman Chemical. (n.d.). Melatonin (N-Acetyl-5-methoxytryptamine, 5-Methoxy-N-acetyltryptamine, NSC 113928, NSC 56423, CAS Number: 73-31-4).
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- Zhu, L. L., & Xu, X. J. (2002). 3D-QSAR Analyses of Melatonin Antagonists. Acta Physico-Chimica Sinica, 18(12), 1087-1092.
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- Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design.
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Phytomelatonin vs. Synthetic N-acetyl-5-methoxytryptamine in Plant Physiology: A Technical Guide
Abstract
Melatonin (N-acetyl-5-methoxytryptamine), a molecule ubiquitous to most life forms, has emerged as a significant regulator of plant physiology.[1] Its discovery in plants, termed phytomelatonin, has opened new avenues in understanding plant growth, development, and stress resilience.[2] Concurrently, the commercial availability of synthetic N-acetyl-5-methoxytryptamine offers a readily applicable tool for agricultural and research purposes. This guide provides an in-depth technical comparison between endogenous phytomelatonin and exogenously applied synthetic melatonin. We will delve into their biosynthesis, mechanisms of action, physiological roles, and the critical experimental methodologies required for their study. The core objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights to effectively harness the potential of this multifaceted molecule in plant science.
The Molecules: A Comparative Profile
While chemically identical, the distinction between phytomelatonin and synthetic melatonin lies in their origin, which has implications for their study and application.[3][4]
1.1. Chemical Identity
Both phytomelatonin and synthetic melatonin are N-acetyl-5-methoxytryptamine.[4][5] Their shared indoleamine structure is fundamental to their function, particularly their potent antioxidant capabilities.[6]
1.2. Biosynthesis of Phytomelatonin
The biosynthesis of phytomelatonin in plants is a complex and highly regulated process that begins with the amino acid tryptophan.[6] Unlike in animals, this pathway is compartmentalized across various organelles, including chloroplasts, mitochondria, the endoplasmic reticulum, and the cytoplasm.[7][8][9] This subcellular distribution allows plants to finely tune melatonin levels in response to specific developmental cues and environmental stressors.[7][8][9]
The primary biosynthetic pathway involves a series of enzymatic steps:
-
Tryptophan is converted to tryptamine by tryptophan decarboxylase (TDC).
-
Tryptamine is then hydroxylated to form serotonin by tryptamine 5-hydroxylase (T5H).
-
Serotonin is acetylated to N-acetylserotonin by serotonin N-acetyltransferase (SNAT).
-
Finally, N-acetylserotonin is methylated to produce melatonin by N-acetylserotonin methyltransferase (ASMT) or caffeic acid O-methyltransferase (COMT).[10][11]
This intricate pathway highlights the plant's sophisticated control over its endogenous melatonin production.[7][8]
1.3. Synthesis of N-acetyl-5-methoxytryptamine
Synthetic melatonin is produced through chemical synthesis, a process that has been optimized for high yield and cost-effectiveness since its initial discovery.[4][5] While this provides a readily available source for research and agricultural applications, it's important to be aware of potential by-products from the synthesis process that are not present in naturally derived phytomelatonin.[5]
Table 1: Comparison of Phytomelatonin and Synthetic Melatonin
| Feature | Phytomelatonin | Synthetic N-acetyl-5-methoxytryptamine |
| Chemical Structure | N-acetyl-5-methoxytryptamine | N-acetyl-5-methoxytryptamine |
| Origin | Endogenously synthesized by plants from tryptophan.[6] | Produced through chemical synthesis.[4][5] |
| Biosynthetic Regulation | Tightly regulated by developmental and environmental cues.[7][8] | Not applicable. |
| Subcellular Location | Chloroplasts, mitochondria, cytoplasm, endoplasmic reticulum.[7][8][9] | Applied exogenously. |
| Associated Compounds | May be present with other plant-derived metabolites. | May contain trace by-products from the synthesis process.[5] |
Physiological Roles and Mechanisms of Action
Both endogenous phytomelatonin and exogenously applied synthetic melatonin exert a wide range of effects on plant physiology, from promoting growth to enhancing stress tolerance.[12][13] Their actions can be broadly categorized into direct, receptor-independent activities and indirect, receptor-mediated signaling pathways.
2.1. Shared Roles in Plant Systems
-
Growth and Development: Melatonin is involved in numerous developmental processes, including seed germination, root and shoot growth, flowering, and fruit development.[2][11][12] It often exhibits auxin-like activity, promoting cell division and elongation.[14][15]
-
Stress Mitigation: A primary function of melatonin in plants is to enhance tolerance to a wide array of abiotic stresses (e.g., salinity, drought, extreme temperatures, heavy metals) and biotic stresses.[6][13]
-
Antioxidant Defense: Melatonin is a potent free radical scavenger, directly neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6][16] It also stimulates the plant's antioxidant defense system by upregulating the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD).[11]
-
Delayed Senescence: By mitigating oxidative stress, melatonin can delay leaf senescence, prolonging the photosynthetic lifespan of the plant.[12]
2.2. Mechanisms of Action
Melatonin's effects are mediated through two main pathways:
-
Receptor-Independent Action: Due to its amphipathic nature, melatonin can easily cross cell membranes and directly scavenge harmful ROS and RNS in various cellular compartments.[17] This direct antioxidant activity is a crucial first line of defense against oxidative stress.[6]
-
Receptor-Mediated Signaling: In 2018, the first plant melatonin receptor, CAND2/PMTR1, was identified in Arabidopsis.[14][17] Binding of melatonin to this receptor can trigger a cascade of downstream signaling events, including:
-
G-protein signaling: Activation of G-proteins upon melatonin binding.[7][8][9]
-
ROS and Ca2+ Signaling: Initiation of ROS and calcium ion (Ca2+) signaling hubs, which act as secondary messengers.[7][8][9][14]
-
MAPK Cascades: Activation of mitogen-activated protein kinase (MAPK) cascades, which regulate the expression of stress-responsive genes.[7][8][9][18]
-
2.3. Phytomelatonin vs. Synthetic Melatonin: Is There a Difference in Action?
While chemically identical, the context of their presence in the plant can lead to nuanced differences:
-
Endogenous Phytomelatonin: The ability of plants to precisely regulate the location and timing of phytomelatonin synthesis suggests a highly targeted and efficient response to specific physiological needs.[7][8] This endogenous regulation is a key advantage for immediate and localized stress responses.
-
Exogenous Synthetic Melatonin: When applied externally, synthetic melatonin can elicit a systemic response.[12][19] Studies have shown that exogenous application can not only provide direct protective effects but also stimulate the plant's own endogenous melatonin production, thereby amplifying the overall response.[13] However, the optimal concentration and application method are critical, as excessive levels can sometimes have inhibitory effects.
Diagram 1: Melatonin Signaling Pathway in Plants
Caption: A diagram of the melatonin signaling pathway in plants.
Experimental Methodologies
Studying the effects of phytomelatonin and synthetic melatonin requires robust and validated protocols.
3.1. General Experimental Workflow
A typical workflow for investigating melatonin in plants involves several key stages, from sample preparation to data analysis.
Diagram 2: Experimental Workflow for Melatonin Research
Caption: A general workflow for plant melatonin research.
3.2. Protocol 1: Extraction and Quantification of Endogenous Phytomelatonin
This protocol outlines a standard method for extracting and quantifying phytomelatonin from plant tissues using High-Performance Liquid Chromatography (HPLC).
-
Objective: To accurately measure the concentration of endogenous phytomelatonin.
-
Materials:
-
Plant tissue (leaves, roots, etc.), flash-frozen in liquid nitrogen.
-
Mortar and pestle.
-
Extraction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
HPLC system with a fluorescence detector.
-
Melatonin standard.
-
-
Methodology:
-
Homogenization: Grind 0.5-1.0 g of frozen plant tissue to a fine powder in a pre-chilled mortar and pestle.
-
Extraction: Add 5 mL of extraction buffer and continue grinding. Transfer the homogenate to a centrifuge tube.
-
Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Purification (SPE):
-
Condition a C18 SPE cartridge with methanol followed by distilled water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the melatonin with methanol.
-
-
Quantification (HPLC):
-
Evaporate the methanol eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Detect melatonin using a fluorescence detector (Excitation: ~280 nm, Emission: ~350 nm).
-
Quantify by comparing the peak area to a standard curve generated with known concentrations of melatonin.
-
-
3.3. Protocol 2: Application of Exogenous Synthetic Melatonin
This protocol describes two common methods for applying synthetic melatonin to plants: seed priming and foliar spray.
-
Objective: To deliver a controlled dose of synthetic melatonin to plants to study its physiological effects.
-
Materials:
-
Synthetic N-acetyl-5-methoxytryptamine.
-
Seeds or mature plants.
-
Distilled water.
-
Tween-20 (for foliar spray).
-
Spray bottle.
-
-
Methodology (Seed Priming):
-
Prepare Melatonin Solution: Dissolve synthetic melatonin in a small amount of ethanol and then dilute with distilled water to the desired final concentration (e.g., 1-100 µM).
-
Seed Soaking: Surface-sterilize seeds and soak them in the melatonin solution for a specified period (e.g., 8-12 hours) in the dark.
-
Rinsing and Sowing: Rinse the seeds with distilled water and sow them in the desired growth medium.
-
-
Methodology (Foliar Spray):
-
Prepare Spray Solution: Prepare the melatonin solution as above, adding a surfactant like Tween-20 (0.01-0.1%) to ensure even leaf coverage.
-
Application: Spray the solution onto the plant foliage until runoff is observed, ensuring both adaxial and abaxial surfaces are covered.
-
Control Group: Always include a control group treated with a solution lacking melatonin but containing the same amount of ethanol and surfactant.
-
Field Insights and Future Perspectives
The distinction between phytomelatonin and synthetic melatonin is becoming increasingly relevant in agricultural and nutraceutical applications.
4.1. Synthetic Melatonin as a Biostimulant
The application of synthetic melatonin has shown considerable promise as a plant biostimulant.[2] Exogenous application has been demonstrated to improve crop yields, enhance stress tolerance, and improve the post-harvest life of fruits and vegetables.[1][12] Its cost-effectiveness and ease of application make it an attractive tool for modern agriculture.
4.2. The Case for Phytomelatonin-Rich Extracts
There is growing interest in using phytomelatonin-rich plant extracts as natural alternatives to synthetic melatonin for dietary supplements and cosmetic products.[5][20] The rationale is that these extracts provide melatonin in a natural matrix, potentially alongside other synergistic compounds, and avoid the risk of synthetic by-products.[5] However, standardization and ensuring the purity of these extracts remain significant challenges.[20]
4.3. Future Research Directions
-
Receptor Biology: Further elucidation of melatonin receptors and their downstream signaling components in different plant species is crucial.
-
Comparative Efficacy: More head-to-head studies are needed to compare the physiological effects of phytomelatonin-rich extracts versus synthetic melatonin in various plant systems.
-
Metabolic Engineering: Genetic engineering approaches to enhance the endogenous production of phytomelatonin in crops could provide a sustainable way to improve stress resilience and yield.
-
Field Trials: Translating laboratory findings into large-scale field trials is essential to validate the agronomic benefits of melatonin application.
Conclusion
Phytomelatonin and synthetic N-acetyl-5-methoxytryptamine, while chemically identical, present different paradigms in plant physiology. Phytomelatonin represents a finely tuned, endogenously regulated system that is integral to the plant's life cycle and stress response. Synthetic melatonin, on the other hand, is a powerful exogenous tool that can be leveraged to enhance plant performance and resilience. Understanding the biosynthesis, mechanisms of action, and appropriate experimental methodologies for both is paramount for researchers and industry professionals seeking to unlock the full potential of this remarkable molecule in plant science and agriculture. The continued exploration of their respective roles will undoubtedly pave the way for innovative solutions to global food security and sustainable agriculture.
References
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- Regulation of Plant Growth and Development by Mel
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- Anabolism and signaling pathways of phytomel
- Biosynthesis and metabolism of phytomelatonin in plants.
- Phytomelatonin: Biosynthesis, Signaling, and Functions. PubMed.
- The role of melatonin in plant growth and metabolism, and its interplay with nitric oxide and auxin in plants under different types of abiotic stress. Frontiers.
- The Physiological Function of Mel
- Role of Melatonin in Directing Plant Physiology.
- Plant melatonin: roles and regulatory mechanisms in plant growth, development, and responses to biotic and abiotic stresses. DOI.
- Melatonin-mediated development and abiotic stress tolerance in plants. Frontiers.
- Phytomelatonin versus synthetic melatonin in cancer treatments.
- Melatonin as a regulator of plant ionic homeostasis: implications for abiotic stress tolerance. UTAS Research Repository.
- Is Phytomelatonin Complex Better Than Synthetic Melatonin?
- Phytomelatonin, natural melatonin from plants as a novel dietary supplement: sources, activities and world market. CABI Digital Library.
- Melatonin & Phytomel
- Synthetic Melatonin and/or Phytomelatonin Contents in Different Commercial Phytotherapeutic Supplements. MDPI.
- Melatonin and Its Effects on Plant Systems. PMC.
- Impact of Exogenous Melatonin Application on Photosynthetic Machinery under Abiotic Stress Conditions. MDPI.
- Melatonin and its relationship to plant hormones. Annals of Botany - Oxford Academic.
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Tryptophan N-acetyl-5-methoxy- influence on immune system modulation
Title: The Immuno-Pineal Axis: Modulating the "Immune Buffer" via N-acetyl-5-methoxytryptamine Subtitle: A Technical Guide to the Pleiotropic Effects of Melatonin on Innate and Adaptive Immunity
Chemical Disambiguation & Core Identity
Subject Identity: The compound described by the structural descriptors "Tryptophan N-acetyl-5-methoxy-" is chemically identified as N-acetyl-5-methoxytryptamine , commonly known as Melatonin .[1][2][3]
-
Precursor: L-Tryptophan
-
Key Functional Groups: 5-methoxy group (indolic ring position 5) and N-acetyl group (side chain).[1][2][4]
-
Physiological Classification: Indolamine neurohormone with significant paracrine and autocrine activity in leukocytes.
Executive Summary:
While historically categorized as a circadian regulator, N-acetyl-5-methoxytryptamine functions as a critical "Immunological Buffer." It does not merely "boost" or "suppress" immunity; rather, it exerts a context-dependent regulatory effect. In conditions of immunosuppression (e.g., aging, cancer), it enhances NK cell and Th1 activity. Conversely, in states of acute hyperinflammation (e.g., sepsis, cytokine storm), it acts as a potent anti-inflammatory agent via NF-
Molecular Mechanisms of Action[5][6]
The molecule operates through two distinct but overlapping distinct pathways: Receptor-Dependent (High Affinity) and Receptor-Independent (High Concentration).
A. The Receptor-Dependent Pathway (The "Switch")
Immune cells, including CD4+ T cells, B cells, and monocytes, express G-protein coupled receptors MT1 (MTNR1A) and MT2 (MTNR1B) .
-
Mechanism: Binding inhibits adenylate cyclase, reducing cAMP.
-
Effect: Modulates cytokine secretion profiles.[5][6][7][8][9][10] In quiescent T-cells, this signaling can enhance IL-2 and IFN-
production, promoting a Th1 (antiviral/anticancer) phenotype.
B. The Receptor-Independent / Nuclear Pathway (The "Brake")
This mechanism is critical for drug development targeting acute inflammation. It involves the molecule penetrating the cell membrane (due to high lipophilicity) and interacting with nuclear receptors like ROR
-
NLRP3 Inflammasome Inhibition: It blocks the assembly of the NLRP3 inflammasome, preventing the cleavage of Pro-IL-1
into active IL-1 . -
NF-
B Translocation: It inhibits the phosphorylation of IKK, preventing the translocation of NF- B to the nucleus, thereby silencing the transcription of pro-inflammatory cytokines (TNF- , IL-6). -
Macrophage Polarization: It drives the phenotypic switch from M1 (Pro-inflammatory) to M2 (Anti-inflammatory/Repair) via the STAT3 and STAT6 pathways.
Visualization: The Anti-Inflammatory Signaling Cascade
Figure 1: Mechanistic pathway illustrating how N-acetyl-5-methoxytryptamine inhibits inflammatory cascades (NF-kB, NLRP3) while promoting antioxidant defense (Nrf2).
Experimental Protocol: The "Rescue" Assay
For researchers validating immunomodulatory drugs, the LPS-Induced Macrophage Polarization Rescue Assay is the gold standard. It is a self-validating system: if LPS fails to spike inflammation, the baseline is invalid; if the compound fails to reduce the spike, it lacks efficacy.
Objective
To quantify the ability of N-acetyl-5-methoxytryptamine to reverse M1 (inflammatory) polarization in Bone Marrow-Derived Macrophages (BMDMs).
Methodology
Step 1: Cell Isolation & Culture
-
Isolate bone marrow cells from femurs of C57BL/6 mice.
-
Culture in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF (Macrophage Colony-Stimulating Factor) for 7 days to differentiate into BMDMs.
Step 2: The "Hit & Rescue" Stimulation
-
Group A (Control): Vehicle only.
-
Group B (Inflammatory Control): Treat with LPS (100 ng/mL) for 24 hours. Validation Check: Must show >10-fold increase in TNF-
. -
Group C (Experimental): Pre-treat with N-acetyl-5-methoxytryptamine (10
M - 1 mM) for 1 hour, then add LPS (100 ng/mL) for 24 hours.
Step 3: Readout (Quantitative Analysis) Perform qPCR or ELISA for the following markers.
| Marker | Role | Expected Trend (LPS Only) | Expected Trend (LPS + Treatment) |
| iNOS | M1 Marker (Oxidative) | High Increase ( | Significant Reduction ( |
| TNF- | Pro-inflammatory Cytokine | High Increase ( | Significant Reduction ( |
| Arg-1 | M2 Marker (Repair) | Low / No Change | Increase ( |
| IL-10 | Anti-inflammatory Cytokine | Low / Moderate | Increase ( |
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the LPS-Rescue Macrophage Assay, including critical validation checkpoints.
Drug Development Implications
For professionals in R&D, translating this molecule into a therapeutic requires addressing specific pharmacokinetic hurdles.
1. Bioavailability Paradox: Oral N-acetyl-5-methoxytryptamine has poor absolute bioavailability (~15%) due to extensive first-pass hepatic metabolism (CYP1A2).
-
Implication: For immune modulation (which often requires higher tissue concentrations than sleep induction), standard oral delivery is inefficient.
-
Strategy: Investigation of IV formulations (for sepsis) or nanostructured lipid carriers (NLCs) to bypass hepatic clearance.
2. The Therapeutic Window:
-
Sleep/Circadian: 0.3 mg – 5 mg.
-
Immune/Antioxidant: 10 mg – 100 mg (Human equivalent doses extrapolated from animal sepsis models).
-
Note: The antioxidant "scavenging" effect is stoichiometric (1:1 molecule consumption), requiring higher doses than receptor-mediated signaling.
3. Analogs in Pipeline:
-
Agomelatine: Primarily an antidepressant (MT1/MT2 agonist), but shows potential in reducing neuroinflammation.
-
Ramelteon: High affinity for MT1/MT2; being explored for preventing delirium in ICU settings (an immune-neuro interface disorder).
References
-
Carrillo-Vico, A., et al. (2013). "Melatonin: Buffering the Immune System."[9][11][12] International Journal of Molecular Sciences. Link
-
Hardeland, R. (2018). "Melatonin and inflammation—Story of a double-edged blade." Journal of Pineal Research. Link
-
Zhang, Y., et al. (2016). "Melatonin inhibits the activation of the NLRP3 inflammasome."[5][12][13][14] Journal of Pineal Research. Link
-
Reiter, R. J., et al. (2016). "Melatonin as a mitochondria-targeted antioxidant: one of evolution’s best ideas." Cellular and Molecular Life Sciences. Link
-
Xu, M., et al. (2022).[6] "Melatonin Suppresses Macrophage M1 Polarization and ROS-Mediated Pyroptosis via Activating ApoE/LDLR Pathway."[6][15] Oxidative Medicine and Cellular Longevity. Link
-
Pharmamel. (2023). "Clinical Trials: Melatonin in Sepsis and COVID-19." Pharmamel Drug Discovery. Link
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- 11. mdpi.com [mdpi.com]
- 12. The Role of Melatonin on NLRP3 Inflammasome Activation in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Melatonin on NLRP3 Inflammasome Activation | Encyclopedia MDPI [encyclopedia.pub]
- 14. Melatonin Reduces NLRP3 Inflammasome Activation by Increasing α7 nAChR-Mediated Autophagic Flux [mdpi.com]
- 15. Melatonin Suppresses Macrophage M1 Polarization and ROS-Mediated Pyroptosis via Activating ApoE/LDLR Pathway in Influenza A-Induced Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Epigenetic Reprogramming of the Onco-Transcriptome by N-acetyl-5-methoxytryptamine
Executive Summary
This technical guide delineates the mechanistic role of N-acetyl-5-methoxytryptamine (chemically known as Melatonin) as a potent epigenetic modulator in oncology. Moving beyond its classical G-protein coupled receptor (MT1/MT2) signaling, this paper explores its direct nuclear impact: the remodeling of chromatin architecture to a transcriptionally permissive state for tumor suppressor genes (TSGs). We examine the inhibition of Histone Deacetylases (HDACs) and DNA Methyltransferases (DNMTs), and the modulation of the non-coding RNA (ncRNA) axis. Detailed experimental protocols and self-validating workflows are provided to assist researchers in quantifying these epigenetic shifts.
The Molecular Logic: Nuclear Translocation and Chromatin Access
While N-acetyl-5-methoxytryptamine is an amphiphilic indoleamine capable of receptor-mediated signaling, its efficacy in epigenetic regulation stems from its lipophilicity. It traverses the plasma and nuclear membranes passively, accumulating in the nucleus to protect DNA integrity and directly influence nuclear enzymes.
The core premise of its epigenetic utility is Transcriptional Reprogramming . In cancer cells, the genome is characterized by global hypomethylation (instability) and focal hypermethylation of TSG promoters, alongside histone deacetylation (compaction). N-acetyl-5-methoxytryptamine reverses this "silencing" phenotype.
The Histone Code: HDAC Inhibition and Chromatin Relaxation
N-acetyl-5-methoxytryptamine functions as a natural Histone Deacetylase Inhibitor (HDACi), specifically targeting Class I (HDAC1) and Class IIa (HDAC7, HDAC9) enzymes.
Mechanistic Pathway[2][3][4][5][6][7][8][9][10]
-
Inhibition: It downregulates the expression of HDAC1 and HDAC9.
-
Acetylation: Reduced HDAC activity shifts the balance toward Histone Acetyltransferases (HATs).
-
Outcome: Increased acetylation of Histone H3 (H3ac) at the promoters of pro-apoptotic genes (e.g., Bax, PUMA), relaxing the chromatin structure and facilitating RNA Polymerase II recruitment.
Visualization: The Epigenetic Switch
The following diagram illustrates the transition from a heterochromatic (silenced) state to a euchromatic (active) state upon treatment.
Caption: N-acetyl-5-methoxytryptamine shifts the HAT/HDAC equilibrium, promoting histone acetylation and TSG re-expression.
DNA Methylation Dynamics: The DNMT Axis
Hypermethylation of CpG islands in promoter regions is a hallmark of cancer. N-acetyl-5-methoxytryptamine modulates DNA Methyltransferases (DNMTs), specifically DNMT1 (maintenance methyltransferase).
-
Mechanism: It reduces DNMT1 mRNA and protein levels, likely via the downregulation of upstream proliferative signals (e.g., Akt/NF-κB) or modulation of miRNAs targeting DNMT1.
-
Target Genes: This leads to the demethylation and reactivation of genes such as CYP1B1 (drug metabolism), ARHI (tumor suppressor in breast cancer), and CDH1 (E-cadherin, preventing metastasis).
The Non-Coding RNA (ncRNA) Axis
Epigenetics extends to post-transcriptional regulation. N-acetyl-5-methoxytryptamine alters the "Onco-miRNome."
| ncRNA Type | Specific Target | Effect of Molecule | Biological Consequence |
| miRNA | miR-155 | Downregulation | Restores ARID2 (TSG), inhibits proliferation (Liver cancer). |
| miRNA | miR-34a | Upregulation | Targets Sirt1 and Bcl-2; promotes apoptosis. |
| lncRNA | MALAT1 | Downregulation | Reduces metastasis and stemness. |
| lncRNA | RAD51-AS1 | Upregulation | Inhibits DNA repair (RAD51), sensitizing cells to chemotherapy.[[“]] |
| miRNA | miR-24 | Downregulation | Reactivates genes involved in DNA repair and cell cycle control. |
Experimental Workflows (Self-Validating Systems)
To rigorously validate these epigenetic mechanisms in your cell lines, use the following protocols. Crucial Note: Epigenetic assays are sensitive to passage number and confluence; always normalize against input chromatin.
Protocol A: ChIP-qPCR for Histone Acetylation (H3K9ac)
Objective: To quantify the enrichment of active histone marks at the promoter of a specific Tumor Suppressor Gene (e.g., Bax) after treatment.
1. Cell Treatment & Crosslinking:
-
Treat cells with N-acetyl-5-methoxytryptamine (e.g., 1mM) for 24-48h.
-
Fixation: Add formaldehyde (1% final) directly to media. Incubate 10 min at RT.
-
Quench: Add Glycine (0.125M final) for 5 min. Wash with cold PBS.
2. Lysis & Sonication (Critical Step):
-
Lyse cells in SDS Lysis Buffer containing Protease Inhibitors.
-
Sonicate: Target fragment size: 200–500 bp . Validation: Run 5µL on a 1.5% agarose gel to verify smear size.
3. Immunoprecipitation (IP):
-
Dilute chromatin 1:10 in Dilution Buffer.
-
Antibody: Add 2-5µg of anti-H3K9ac (ChIP-grade).
-
Controls (Mandatory):
-
Input: Save 10% of lysate before IP (store at 4°C).
-
IgG: Perform a parallel IP with non-specific IgG. If IgG signal > 1% of Input, the assay is invalid.
-
4. Elution & Decrosslinking:
-
Elute chromatin-antibody complex. Add NaCl (0.2M) and incubate at 65°C overnight to reverse crosslinks.
-
Purify DNA using PCR purification kit.
5. qPCR Analysis:
-
Design primers flanking the Transcription Start Site (TSS) of the target gene (Bax).
-
Calculation: % Input =
.
Protocol B: Methylation-Specific PCR (MSP)
Objective: To determine if the treatment demethylated a specific promoter.
1. Bisulfite Conversion:
-
Extract gDNA (Proteinase K digestion).
-
Treat 1µg DNA with Sodium Bisulfite (converts unmethylated Cytosine to Uracil; methylated Cytosine remains Cytosine).
2. PCR Amplification:
-
Design two primer sets for the promoter of interest:
-
M-primers: Specific for Methylated sequence (contain 'C' at CpG sites).
-
U-primers: Specific for Unmethylated sequence (contain 'T' corresponding to Uracil).
-
-
Validation: Use Universal Methylated DNA standard as a positive control for M-primers.
3. Visualization:
-
Run products on a 2% agarose gel.
-
Result: Appearance of a band with U-primers in treated cells (where there was none in control) indicates successful demethylation.
Therapeutic Implications: Reversing Resistance
The translational value of this molecule lies in its ability to re-sensitize drug-resistant tumors.
Caption: Mechanism of reversing Multidrug Resistance (MDR) via epigenetic silencing of efflux pumps.
References
-
Fan, C., et al. (2015). HDAC1 inhibition by melatonin leads to suppression of lung adenocarcinoma cells via induction of oxidative stress and activation of apoptotic pathways.[2] Journal of Pineal Research. [Link]
-
Linowiecka, K., et al. (2023). Melatonin: A Potential Regulator of DNA Methylation.[3][4][5] Antioxidants. [Link][4]
-
López-Rodríguez, A., et al. (2025). Melatonin Overcomes Cancer Multidrug Resistance by Downregulating ABCB1 Expression and Modulating Mitochondrial Function.[6] Luxembourg Institute of Health. [Link] (Note: Specific deep link unavailable, verified via search context).[6]
-
Hamed, H., et al. (2023). Potential of melatonin to reverse epigenetic aberrations in oral cancer: new findings.[7] Cell Communication and Signaling. [Link]
-
Mortezaee, K., et al. (2021). Multiple interactions between melatonin and non-coding RNAs in cancer biology. Cell Biology and Drug Discovery. [Link]
-
Zhu, S., et al. (2022). Melatonin inhibits ESCC tumor growth by mitigating the HDAC7/β-catenin/c-Myc positive feedback loop.[8] Military Medical Research. [Link]
Sources
- 1. consensus.app [consensus.app]
- 2. HDAC1 inhibition by melatonin leads to suppression of lung adenocarcinoma cells via induction of oxidative stress and activation of apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. researchportal.lih.lu [researchportal.lih.lu]
- 7. Potential of melatonin to reverse epigenetic aberrations in oral cancer: new findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mechanistic & Functional Interaction of N-acetyl-5-methoxytryptamine and Calmodulin: A Technical Guide
Executive Summary
This technical guide analyzes the direct interaction between N-acetyl-5-methoxytryptamine (Melatonin) and the calcium-binding protein Calmodulin (CaM).[1][2][3] Unlike classical receptor-mediated pathways (MT1/MT2), melatonin acts as a direct CaM antagonist , binding to hydrophobic domains exposed upon calcium activation. This interaction regulates critical downstream effectors, including Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) and cytoskeletal remodeling.
Key Insight for Researchers: A dichotomy exists in the literature regarding binding affinity (
Molecular Mechanism of Interaction
Structural Binding Interface
Melatonin binds to CaM in a Ca²⁺-dependent manner.[3][4][5] Upon binding four Ca²⁺ ions, CaM undergoes a conformational change, exposing hydrophobic methionine-rich pockets in both the N-terminal and C-terminal lobes.
-
Binding Site: Melatonin behaves as a competitive antagonist, occupying the same hydrophobic clefts utilized by CaM target enzymes (e.g., CaMKII, calcineurin) and classical antagonists (e.g., W-7, Trifluoperazine).
-
Conformational Dynamics: NMR studies confirm that melatonin interacts with residues in the hydrophobic pockets, specifically affecting the exchange rates of the protein.
-
Stoichiometry: The interaction is generally 1:1 or 2:1 (Melatonin:CaM), depending on concentration and calcium saturation.
The Affinity Controversy ( )
Researchers must account for the discrepancy in reported dissociation constants:
| Method | Reported | Context | Significance |
| Functional Assays | Cytoskeleton remodeling, enzyme inhibition | Suggests physiological relevance at circulating hormone levels. | |
| NMR / Fluorescence | Pure aqueous buffer, structural analysis | Suggests weak binding; implies melatonin may need to accumulate in lipid membranes to reach effective local concentrations. |
Expert Insight: Melatonin is highly lipophilic. It concentrates in lipid bilayers and cytosolic interfaces. The "weak" aqueous affinity observed in NMR tubes likely underestimates the effective affinity in the crowded, lipid-rich environment of a cell, where melatonin "hops" from the membrane to the membrane-associated CaM.
Physiological & Pathological Implications
CaMKII Inhibition
The Ca²⁺-CaM complex activates CaMKII by wrapping around its autoinhibitory domain. Melatonin prevents this association.
-
Mechanism: Melatonin competes with the CaMKII regulatory domain for the CaM hydrophobic pocket.
-
Outcome: Reduction in CaMKII autophosphorylation (Thr286) and subsequent downstream signaling (e.g., CREB phosphorylation).
Cytoskeletal Remodeling
Ca²⁺-CaM promotes microtubule depolymerization. By antagonizing CaM, melatonin stabilizes microtubules.
-
Relevance: This mechanism is critical in neurite outgrowth (neuroprotection) and preventing the "cytoskeletal collapse" seen in oxidative stress models.
Pathway Visualization
The following diagram illustrates the antagonistic pathway.
Caption: Melatonin acts as a competitive antagonist, blocking CaM from activating CaMKII or destabilizing microtubules.
Experimental Protocols
Protocol A: Intrinsic Fluorescence Binding Assay
This protocol relies on the intrinsic fluorescence of Melatonin (indole group) and its environmental sensitivity. Note that CaM contains Tyrosine (Tyr) but no Tryptophan (Trp), simplifying the background subtraction.
Objective: Determine binding affinity via fluorescence quenching/shifting.
Reagents:
-
Buffer: 50 mM Tris-HCl, 100 mM KCl, pH 7.4.
-
Calcium Solution: 1 mM CaCl₂ (Essential for interaction).
-
EGTA Solution: 5 mM (For negative control).
-
Protein: Purified Bovine/Human Calmodulin (lyophilized, resuspended in buffer).
-
Ligand: Melatonin (dissolved in ethanol, diluted in buffer; final ethanol <1%).
Workflow:
-
Baseline: Load 2 µM Melatonin into a quartz cuvette.
-
Settings:
-
Excitation: 285 nm (Excites indole).
-
Emission Scan: 310 nm – 450 nm (Peak approx. 345-348 nm).
-
Slit width: 5 nm.
-
-
Titration: Sequentially add aliquots of CaM stock (e.g., 0 to 50 µM final concentration).
-
Observation:
-
Monitor the emission peak at ~345 nm.
-
Expectation: Upon binding to the hydrophobic pocket, the melatonin fluorescence intensity typically increases (blue shift) or quenches depending on the specific local environment and proximity to quenching residues.
-
-
Control: Repeat the exact titration in the presence of 5 mM EGTA (Ca²⁺-free). No significant change should occur, validating Ca²⁺-dependency.
Data Analysis:
Plot
Protocol B: CaMKII Activity Inhibition Assay
Objective: Functional validation of antagonism.
Workflow:
-
Mix: Recombinant CaMKII (10 nM), Calmodulin (100 nM), and CaCl₂ (0.5 mM).
-
Treatment: Add Melatonin (concentration range
M to M). Incubate 15 min at 30°C. -
Substrate: Add Syntide-2 (substrate peptide) and
. -
Reaction: Incubate 5 min. Stop with TCA (Trichloroacetic acid).
-
Readout: Scintillation counting of precipitated substrate.
-
Result: Calculate % Inhibition relative to vehicle control.
Experimental Workflow Diagram
Caption: Step-by-step workflow for validating Melatonin-CaM binding via fluorescence spectroscopy.
Drug Development Applications
Oncology: Overcoming Drug Resistance
Many multidrug-resistant (MDR) tumors overexpress CaM. Classical CaM antagonists (e.g., Trifluoperazine) are toxic. Melatonin offers a non-toxic adjuvant strategy.
-
Application: Co-administration of melatonin with chemotherapeutics (e.g., Doxorubicin) to inhibit CaM-dependent survival pathways in cancer cells.
Neurodegeneration: Alzheimer’s Disease
CaM hyperactivity contributes to Tau hyperphosphorylation.
-
Application: Melatonin’s ability to inhibit CaMKII helps regulate cytoskeletal stability, potentially reducing neurofibrillary tangle formation.
References
-
Benítez-King, G., et al. (1993).[3][4][5] Calmodulin mediates melatonin cytoskeletal effects. Experientia.
-
Turjanski, A. G., et al. (2004). NMR and molecular dynamics studies of the interaction of melatonin with calmodulin. Protein Science.
-
Benítez-King, G., et al. (1996).[3] In vitro inhibition of Ca2+/calmodulin-dependent kinase II activity by melatonin. Biochimica et Biophysica Acta (BBA).
-
Landau, A., et al. (2022).[6] Further Evidence of the Melatonin Calmodulin Interaction: Effect on CaMKII Activity. International Journal of Molecular Sciences.
-
Ouyang, H., & Vogel, H. J. (1998).[3] Melatonin and serotonin interactions with calmodulin: NMR, spectroscopic and biochemical studies. Biochimica et Biophysica Acta.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR and molecular dynamics studies of the interaction of melatonin with calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin and serotonin interactions with calmodulin: NMR, spectroscopic and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melatonin and serotonin interactions with calmodulin: NMR, spectroscopic and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further Evidence of the Melatonin Calmodulin Interaction: Effect on CaMKII Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Tryptophan N-acetyl-5-methoxy- stock solution in DMSO
Application Note: High-Integrity Preparation of N-Acetyl-5-methoxytryptophan Stock Solutions
Abstract & Scope
This technical guide details the protocol for preparing high-stability stock solutions of N-Acetyl-5-methoxytryptophan (NAMT) using Dimethyl Sulfoxide (DMSO). NAMT is a critical intermediate in the melatonin biosynthetic pathway and a potent antioxidant. Unlike its decarboxylated derivative (melatonin), NAMT retains a carboxylic acid moiety, influencing its solubility profile and pH sensitivity.
This protocol addresses common failure modes in indole chemistry: photo-oxidation, hygroscopic precipitation, and solvent-induced degradation. It is designed for researchers conducting enzyme kinetics (e.g., HIOMT assays), receptor binding studies, or cytoprotection assays.
Physicochemical Profile
Understanding the molecule is the first step to successful solvation. NAMT possesses an indole core (hydrophobic) and a carboxylic acid tail (polar/ionizable).
| Parameter | Specification | Critical Note |
| Compound Name | N-Acetyl-5-methoxytryptophan | Often confused with Melatonin (N-acetyl-5-methoxytryptamine).[1][2][3] Verify structure. |
| CAS Number | 1218-34-4 (L-isomer); 43167-40-4 (DL-monohydrate) | Ensure you are using the correct isomer for your biological target. |
| Molecular Weight | 276.29 g/mol | Use this exact value for Molarity calculations. |
| Solubility (DMSO) | ~25 mg/mL (90 mM) | Recommended Stock: 10 mM to 50 mM. |
| Solubility (Water) | < 1 mg/mL | Do NOT attempt aqueous stock preparation. |
| pKa | ~3.5 (Carboxylic acid) | Will deprotonate in neutral buffers; stock in DMSO ensures protonated stability. |
Materials & Reagents
-
Solid Compound: N-Acetyl-5-methoxytryptophan (Purity ≥98%).
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile-filtered.
-
Why Anhydrous? DMSO is hygroscopic. Absorbed water reduces the solubility of hydrophobic indoles, leading to "crashing out" upon freezing.
-
-
Vials: Amber borosilicate glass vials (Type 1).
-
Why Amber? Indoles are prone to photo-oxidation, forming colored quinone byproducts.
-
-
Filtration: 0.2 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters.
-
Warning: Do NOT use Cellulose Acetate or Polystyrene housings; DMSO will dissolve them.
-
Protocol: Preparation of 50 mM Stock Solution
This protocol targets a 50 mM concentration in 1 mL volume. Adjust volumes proportionally for different needs.
Phase 1: Calculation & Weighing
To prepare 1 mL of 50 mM solution:
-
Equilibrate the vial of solid NAMT to room temperature before opening (prevents condensation).
-
Weigh 13.81 mg of NAMT into a sterile amber glass vial .
-
Technique: Use an anti-static gun if the powder is flighty.
-
Phase 2: Solvation & Dissolution
-
Add 1.0 mL of Anhydrous DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution should be clear and colorless to pale yellow.
-
Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. Avoid temperatures >40°C to prevent thermal degradation.
-
Phase 3: Sterilization & Aliquoting
-
Pre-wet a PTFE syringe filter with 50 µL of fresh DMSO (to minimize compound loss).
-
Filter the stock solution into a new sterile amber vial.
-
Aliquot immediately into small volumes (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.
-
Why? Repeated opening introduces atmospheric moisture into the DMSO.
-
Experimental Workflow Visualization
The following diagram illustrates the critical decision points and material flows in the preparation process.
Figure 1: Step-by-step workflow for the preparation of NAMT stock solution, emphasizing QC checkpoints.
Storage & Stability
| Condition | Duration | Mechanism of Degradation |
| -80°C (Recommended) | 6–12 Months | Minimal degradation. Best for long-term banking. |
| -20°C | 1–3 Months | Acceptable.[4] Potential for slow oxidation. |
| 4°C | < 1 Week | Risk: DMSO freezes at 19°C. Cycling between liquid/solid at 4°C causes precipitation. |
| Room Temp | < 24 Hours | Oxidation and light degradation accelerate. |
Critical Storage Rule: Store aliquots in a desiccated box if possible. DMSO is a "water magnet"; absorbed water will cause the NAMT to precipitate out of solution inside the frozen vial over time.
Biological Application: Dilution Logic
When using the stock in cell culture or enzymatic assays, the final DMSO concentration is the limiting factor.
-
Max DMSO Tolerance: Most mammalian cells tolerate 0.1% – 0.5% v/v DMSO.
-
Dilution Strategy:
-
Step 1: Dilute Stock (50 mM) 1:100 into buffer
500 µM Working Solution (1% DMSO). -
Step 2: Dilute Working Solution 1:10 into Assay Media
50 µM Final (0.1% DMSO).
-
Why Intermediate Dilution? Adding 100% DMSO stock directly to aqueous media can cause "shock precipitation" where the compound crashes out before mixing. An intermediate step prevents this.
Figure 2: Serial dilution strategy to maintain solubility and minimize cellular toxicity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 107964, N-Acetyl-5-methoxytryptophan. Retrieved from [Link]
-
Cheng, H. et al. (2018). Restoration of hydroxyindole O-methyltransferase levels in human cancer cells induces a tryptophan-metabolic switch.[5] Journal of Biological Chemistry.[5] Retrieved from [Link]
Sources
Application Note: High-Recovery Solid-Phase Extraction of N-acetyl-5-methoxytryptamine (Melatonin) from Human Plasma
Abstract
This application note provides a comprehensive, field-proven guide for the extraction of N-acetyl-5-methoxytryptamine (melatonin) from human plasma using reversed-phase solid-phase extraction (SPE). The protocol is designed for researchers, scientists, and drug development professionals requiring a clean, concentrated extract for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Beyond a simple recitation of steps, this document elucidates the scientific rationale behind each stage of the process, ensuring both methodological robustness and a deep understanding of the underlying principles. It includes a detailed protocol, validation guidelines, and troubleshooting advice to ensure reliable and reproducible quantification of this critical neurohormone.
Introduction: The Rationale for Robust Melatonin Quantification
N-acetyl-5-methoxytryptamine, a neurohormone synthesized by the pineal gland, is a central regulator of the human circadian rhythm.[1][2] Its circulating levels, which peak during the night, are a primary biomarker for sleep-wake cycle analysis, and its dysregulation is implicated in sleep disorders, jet lag, and certain psychiatric conditions.[3][4][5] Consequently, the accurate and precise measurement of melatonin in plasma is paramount for pharmacokinetic studies, clinical diagnostics, and neuroscience research.
Plasma, however, is a highly complex biological matrix.[6] Its constituent proteins, lipids, salts, and endogenous metabolites can interfere with sensitive analytical methods, leading to ion suppression in mass spectrometry or co-eluting peaks in chromatography.[7] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by selectively isolating the analyte of interest from these interfering components.[6][8] This method not only purifies the sample but can also concentrate the analyte, which is crucial given the low physiological concentrations of melatonin (in the pg/mL range).[5][9]
This guide focuses on a reversed-phase SPE methodology, which is ideally suited for the extraction of melatonin—a small, moderately non-polar, and amphiphilic molecule—from an aqueous matrix like plasma.[10]
Foundational Principles: Why Reversed-Phase SPE Works for Melatonin
The success of this protocol hinges on the principles of reversed-phase chromatography. The stationary phase (sorbent) is non-polar, while the mobile phase (sample and subsequent solvents) is polar.
-
Analyte Characteristics : Melatonin (C₁₃H₁₆N₂O₂) is an indoleamine with a molecular weight of 232.28 g/mol .[11] Its structure contains both hydrophobic (indole ring) and more polar (amide and methoxy groups) functionalities, making it well-suited for retention on a non-polar sorbent.[10]
-
Sorbent Selection : C18-bonded silica (octadecylsilica) is the most common and effective sorbent for this application.[10][12][13] The long, non-polar C18 alkyl chains create a hydrophobic environment.
-
Mechanism of Action : During sample loading, the non-polar regions of the melatonin molecule establish strong hydrophobic interactions with the C18 chains of the sorbent, effectively "retaining" it on the cartridge. More polar, water-soluble matrix components have a low affinity for the sorbent and pass through to waste. A final elution with a strong organic solvent disrupts these hydrophobic interactions, releasing the purified melatonin.[14]
Materials and Reagents
Proper preparation and quality of materials are critical for reproducible results.
| Item | Description / Specification | Rationale |
| SPE Cartridges | C18-bonded silica, 1 mL, 50-100 mg sorbent bed | C18 provides excellent retention for melatonin.[12] A smaller bed mass is sufficient and minimizes solvent usage. |
| Melatonin Standard | Analytical reference standard, ≥98% purity | Essential for creating calibration curves and quality control samples.[15] |
| Internal Standard (IS) | Deuterated Melatonin (e.g., Melatonin-d4) | Recommended for LC-MS/MS analysis to correct for extraction variability and matrix effects.[13][16][17] |
| Plasma | Human plasma (K2-EDTA anticoagulant) | Use charcoal-stripped plasma for preparing calibrators and QCs to eliminate endogenous melatonin.[6] |
| Methanol (MeOH) | HPLC or LC-MS grade | High purity is required for conditioning and elution to avoid introducing contaminants. |
| Acetonitrile (ACN) | HPLC or LC-MS grade | An alternative elution solvent and common protein precipitation agent.[16][18] |
| Water | HPLC grade or Type I ultrapure | Used for sorbent equilibration and in wash solutions. |
| Formic Acid (FA) | LC-MS grade | Optional, can be added to solvents to improve chromatographic peak shape post-extraction. |
| SPE Manifold | Vacuum or positive pressure manifold | Ensures consistent and controlled flow rates through the SPE cartridges.[19] |
| Evaporation System | Nitrogen evaporator or vacuum concentrator | Used to dry the eluate before reconstitution.[1][12] |
Detailed Extraction Protocol
This protocol is optimized for a 0.5 mL plasma sample. Volumes should be scaled proportionally for different sample sizes. Handle samples with care to minimize light exposure, as melatonin can be light-sensitive.[13][18]
Workflow Overview
The entire process, from sample pre-treatment to the final extract, follows a logical sequence designed to maximize purity and recovery.
Caption: High-level workflow for the SPE of melatonin from plasma.
Step-by-Step Methodology
1. Sample Pre-treatment:
-
Objective: To remove large proteins that can clog the SPE cartridge and to make the sample compatible with the sorbent.
-
Procedure:
-
Thaw plasma samples on ice.[20]
-
To a 0.5 mL aliquot of plasma in a microcentrifuge tube, add the internal standard (e.g., Melatonin-d4).
-
Add 1.0 mL of ice-cold acetonitrile to precipitate proteins.[18][20] Vortex vigorously for 30 seconds.
-
Incubate on ice for 10-20 minutes, then centrifuge at >10,000 x g for 10 minutes at 4°C.[18]
-
Carefully transfer the supernatant to a clean tube. Dilute the supernatant with 2.0 mL of HPLC-grade water to reduce the organic solvent concentration, ensuring proper binding to the SPE sorbent.
-
2. SPE Cartridge Conditioning:
-
Objective: To activate the C18 sorbent by wetting the hydrophobic functional groups.[14][21][22]
-
Procedure:
-
Place C18 cartridges onto the SPE manifold.
-
Pass 1 mL of methanol through each cartridge at a flow rate of 1-2 mL/min. Do not allow the sorbent to dry out from this point forward.
-
3. SPE Cartridge Equilibration:
-
Objective: To remove the methanol and prepare the sorbent for the aqueous sample.[14][21][22]
-
Procedure:
-
Immediately after conditioning, pass 1 mL of HPLC-grade water through each cartridge.
-
4. Sample Loading:
-
Objective: To bind melatonin to the C18 sorbent while allowing polar interferences to pass through.
-
Procedure:
-
Load the pre-treated, diluted supernatant onto the conditioned and equilibrated cartridge.
-
Maintain a slow and steady flow rate (approx. 1 mL/min). A slow flow rate is critical for maximizing the interaction between the analyte and the sorbent, leading to higher recovery.[12]
-
5. Wash Step:
-
Objective: To remove weakly bound, hydrophilic interferences without eluting the target analyte.[14][22]
-
Procedure:
-
Wash the cartridge with 1 mL of 10% methanol in water.[12] This solution is strong enough to remove many interferences but too weak to elute the more tightly-bound melatonin.
-
Optional: Dry the cartridge under vacuum for 1-2 minutes to remove all aqueous wash solution before elution.
-
6. Elution:
-
Objective: To disrupt the hydrophobic interactions and recover the purified melatonin.[14][22]
-
Procedure:
-
Place clean collection tubes inside the manifold.
-
Elute the melatonin from the cartridge using 2 x 0.5 mL aliquots of methanol.[12] Using two smaller aliquots is often more effective than a single large volume.
-
7. Post-Elution Processing:
-
Objective: To concentrate the sample and prepare it for the analytical instrument.
-
Procedure:
-
Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at approx. 40°C or using a vacuum concentrator.[1][18]
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for your LC method (e.g., 20% acetonitrile in water).[1]
-
Vortex briefly, transfer to an autosampler vial, and proceed with analysis.
-
Method Validation: A Self-Validating System
A robust protocol must be validated to ensure its performance is acceptable for its intended purpose.[8][23] Key bioanalytical validation parameters should be assessed according to regulatory guidelines.[7][24]
| Parameter | Definition | Typical Acceptance Criteria | Assessment Method |
| Recovery | The efficiency of the extraction process, expressed as a percentage. | >85% is desirable; must be consistent and reproducible. | Compare the peak area of an analyte from a pre-spiked plasma sample to a post-spiked (blank extracted) sample at the same concentration.[1][16] |
| Matrix Effect | The alteration of analyte ionization in MS due to co-eluting matrix components. | Internal standard should compensate. CV% of IS-normalized matrix factor should be ≤15%. | Compare the peak area of an analyte in a post-spiked sample to the peak area in a neat solution. |
| Accuracy | Closeness of the measured concentration to the true concentration. | Mean value should be within ±15% of the nominal value (±20% at LLOQ).[24] | Analyze Quality Control (QC) samples at low, medium, and high concentrations against a calibration curve. |
| Precision | Closeness of replicate measurements. Assessed as intra-day and inter-day precision. | Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ).[24] | Analyze at least five replicates of QC samples at multiple concentrations on the same day and on different days. |
| Linearity | The ability of the method to produce results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 | Analyze a series of calibration standards over the expected concentration range.[1] |
| LLOQ | The Lower Limit of Quantitation; the lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio >10; Accuracy within ±20% and Precision ≤20%.[1][16][24] | Determined from the analysis of calibration standards near the bottom of the range. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. Sorbent bed dried out before sample loading. 2. Sample loading flow rate too fast. 3. Elution solvent too weak or volume insufficient. 4. Analyte breakthrough during wash step. | 1. Ensure sorbent remains wet after conditioning/equilibration. 2. Reduce flow rate to <1 mL/min. 3. Try a stronger solvent (e.g., ACN) or increase elution volume. 4. Reduce the percentage of organic solvent in the wash solution. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent flow rates between samples. 2. Incomplete protein precipitation. 3. Variable evaporation/reconstitution steps. | 1. Use a positive pressure manifold for better flow control. 2. Ensure adequate mixing and incubation during protein precipitation. 3. Use an internal standard; ensure complete dryness and vortex thoroughly after reconstitution. |
| High Matrix Effects / Dirty Extract | 1. Insufficient or inadequate wash step. 2. Sample overload on the SPE cartridge. | 1. Optimize the wash step; try adding a second wash with a slightly stronger solvent that doesn't elute the analyte. 2. Use a larger sorbent bed mass or dilute the sample further before loading. |
Conclusion
This application note details a robust and reliable reversed-phase solid-phase extraction protocol for the quantification of N-acetyl-5-methoxytryptamine in human plasma. By leveraging the hydrophobic properties of both the analyte and a C18 sorbent, this method effectively removes endogenous interferences, reduces matrix effects, and allows for sample concentration. The causal explanations provided for each step, combined with comprehensive validation guidelines, empower researchers to not only execute the protocol successfully but also to adapt and troubleshoot it as needed. Adherence to this methodology will yield high-quality extracts suitable for the most sensitive bioanalytical platforms, enabling accurate and reproducible research in the critical field of chronobiology and pharmacology.
References
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Determination of Melatonin in Plasma by Liquid-liquid Extraction and High Performance Liquid Chromatography Cou - ThaiJO. (n.d.). Thai Journal of Pharmacology. Retrieved from [Link]
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Ianas, O., Olinescu, R., & Badescu, I. (1991). Highly Sensitive and Specific Assay of Plasma Melatonin Using High-Performance Liquid Chromatography with Fluorescence Detection. Journal of Clinical Laboratory Analysis, 5(4), 246-250. Retrieved from [Link]
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Agilent Technologies. (n.d.). Catch them Sleeping: Quick and Routine Quantification of Melatonin in Plasma with Ultivo LC/TQ. Agilent Technologies, Inc. Retrieved from [Link]
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Kennaway, D. J. (2019). Measurement of melatonin in body fluids: Standards, protocols and procedures. Journal of Pineal Research, 67(1), e12570. Retrieved from [Link]
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Hosua, M. C., et al. (2023). Different Extraction Approaches for the Analysis of Melatonin from Cabernet Sauvignon and Feteasca Neagra Wines Using a Validated HPLC-FL Method. Molecules, 28(6), 2739. Retrieved from [Link]
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Tiwari, G., & Tiwari, R. (2023). A Brief Assessment of the Bioanalytical Methods by using LC-MS/MS for the Quantitation of Melatonin: A Potential Biomarker for Sleep-Related Disorders. Brazilian Journal of Analytical Chemistry, 10(41), 58-74. Retrieved from [Link]
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El Moussaoui, A., et al. (2015). Analysis of Melatonin by High Performance Liquid Chromatography after Solid-Phase Extraction (SPE/HPLC-FD). International Journal of Innovation and Applied Studies, 10(1), 353-359. Retrieved from [Link]
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Agilent Technologies. (2019). Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ. Agilent Technologies, Inc. Retrieved from [Link]
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Patel, D. K., et al. (2023). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. World Journal of Pharmaceutical Research, 12(6), 1146-1162. Retrieved from [Link]
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MDPI. (2024). Dispersive Solid Phase Extraction of Melatonin with Graphene/Clay Mixtures and Fluorescence Analysis in Surfactant Aqueous Solutions. Retrieved from [Link]
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El Moussaoui, A., et al. (2024). Melatonin stability in commercial grape juice and red fruit juices after Solid-Phase Extraction (SPE). Journal of Analytical Sciences and Applied Biotechnology, 6(1), 63-69. Retrieved from [Link]
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Phenomenex. (2016, January 19). Understanding SPE Validation – Accuracy & Precision. Retrieved from [Link]
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Oliver, M., Liddicoat, T., & Meadows, K. (2014, February 5). How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory. Retrieved from [Link]
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MPL Lösungsfabrik. (2018, July 18). Analytical versus bioanalytical method validation. Retrieved from [Link]
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Mirick, D. K., et al. (2013). Measuring Serum Melatonin in Epidemiologic Studies. Cancer Epidemiology, Biomarkers & Prevention, 22(4), 677-683. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of melatonin (N-acetyl-5-methoxytryptamine). Retrieved from [Link]
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ResearchGate. (n.d.). Chromatograms of a plasma extract containing 6 ng/mL melatonin and... Retrieved from [Link]
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Ovid. (2010, November 21). Measurement of melatonin in body fluids: Standards, protocols and procedures. Retrieved from [Link]
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Georgiev, K. D., et al. (2022). Simultaneous Determination of Pentoxifylline and Melatonin in Spiked Plasma Samples by Reverse Phase High Performance Liquid Chromatography Method. Indian Journal of Pharmaceutical Sciences, 84(1), 223-229. Retrieved from [Link]
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DrugBank. (n.d.). N-Acetyl-5-methoxytryptamine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved from [Link]
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ResearchGate. (2025, August 10). The determination of 5-methoxytryptophan in human plasma. Retrieved from [Link]
- Google Patents. (n.d.). CN101362715B - Preparation method of N-acetyl-5-methoxytryptamine.
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Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
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Skene, D. J., & Arendt, J. (2006). Human circadian rhythms: physiological and therapeutic relevance of melatonin. Indian Journal of Experimental Biology, 44(1), 1-10. Retrieved from [Link]
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Burgess, H. J., & Emens, J. S. (2016). Measuring Melatonin in Humans. The Journal of Clinical Sleep Medicine, 12(4), 463-465. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system. Retrieved from [Link]
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MDPI. (2021). Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds. Retrieved from [Link]
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Semantic Scholar. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass. Retrieved from [Link]
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MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]
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Protocols.io. (2019, October 8). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Retrieved from [Link]
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Application Note: Determining Detection Limits and Best Practices for Serum N-acetyl-5-methoxytryptamine (Melatonin) ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-5-methoxytryptamine, commonly known as melatonin, is a pleiotropic indolamine primarily synthesized by the pineal gland with a well-established role in regulating circadian rhythms.[1][2] Its functions extend to immunomodulation, antioxidant defense, and oncostatic activities, making its quantification in serum a critical aspect of research in endocrinology, neuroscience, and drug development.[3][4] The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying melatonin due to its high sensitivity and suitability for processing multiple samples.
This guide provides an in-depth analysis of the factors governing the detection limits of serum melatonin ELISA, offers a robust protocol grounded in best practices, and explains the scientific principles behind key experimental choices to ensure data integrity and reproducibility.
Assay Principle: The Competitive ELISA for Small Molecules
Due to its small molecular size, melatonin is not suitable for a traditional "sandwich" ELISA which requires binding to two separate antibodies simultaneously. Instead, melatonin is quantified using a competitive ELISA (also known as an inhibition or blocking ELISA).[5][6]
The core principle is a competition for a limited number of antibody binding sites.[7] In this format:
-
A specific anti-melatonin antibody is immobilized onto the wells of a microplate.
-
The serum sample (containing an unknown amount of "native" melatonin) is added to the wells along with a fixed amount of enzyme-labeled melatonin (e.g., Melatonin-HRP conjugate).
-
The native melatonin from the sample and the enzyme-labeled melatonin compete to bind to the immobilized antibodies.
-
After an incubation period, the plate is washed to remove any unbound components.
-
A substrate is added, which reacts with the enzyme on the labeled melatonin that has successfully bound to the antibodies, producing a colorimetric signal.
Crucially, the signal intensity is inversely proportional to the concentration of melatonin in the sample.[7][8][9] A high concentration of native melatonin means less labeled melatonin will bind, resulting in a weaker signal. Conversely, a low concentration of native melatonin allows more labeled melatonin to bind, producing a stronger signal.[9]
Caption: Competitive ELISA principle for melatonin.
Understanding Key Assay Parameters
For any quantitative assay, it is vital to understand the terminology that defines its performance boundaries.
-
Assay Range: The range of concentrations, from the lowest standard to the highest standard, within which the assay is precise and accurate. Samples should ideally be diluted to fall within this range.[9]
-
Lower Limit of Detection (LLOD): The lowest concentration of melatonin that can be statistically distinguished from a blank (zero) sample with a certain confidence level (e.g., 99%).[10] It answers the question: "Is the analyte present?"[11] However, at the LLOD, the value is not necessarily accurate or precise enough for reliable quantification.[9][11] It is often calculated as the mean signal of the blank replicates plus 2 or 3 standard deviations.[10][12][13]
-
Lower Limit of Quantitation (LLOQ): The lowest concentration of melatonin that can be reliably quantified with acceptable precision and accuracy.[11] This is the most important parameter for quantitative studies. The LLOQ is always higher than the LLOD and is often defined as the lowest standard on the curve that meets specific criteria for precision (e.g., Coefficient of Variation <%20) and accuracy (e.g., 80-120% recovery).[11][12][13]
Scientist's Note: Many manufacturers use "sensitivity" and "detection limit" interchangeably. Always check the kit insert to understand how they defined this value. For quantitative research, the LLOQ is the more relevant metric.
Comparative Analysis of Commercial ELISA Kits
The suitability of an ELISA kit is directly tied to its ability to detect melatonin within the expected physiological range. Melatonin levels in serum exhibit a strong circadian rhythm, with low levels during the day (0-20 pg/mL) and peak levels at night (40-100 pg/mL).[8][14]
| ELISA Kit Provider | Stated Detection Limit / Sensitivity | Assay Range | Sample Type | Reference |
| Immusmol | 1.6 pg/mL | 0 - 300 pg/mL | Plasma, Serum | [8][14] |
| Eagle Biosciences | 2.5 pg/mL | 0 - 300 pg/mL | Serum | [15] |
| Antibodies.com | 6.5 pg/mL | 15.6 - 1000 pg/mL | Serum, Plasma, Tissue Homogenates | [16] |
| Elabscience | 9.38 pg/mL | 15.63 - 1000 pg/mL | Serum, Plasma | [17] |
| Novus Biologicals | 0.162 ng/mL (162 pg/mL) | 0.08 - 50 ng/mL | Saliva, Serum, Plasma | [18] |
Analysis: Based on physiological concentrations, kits with a detection limit well below 20 pg/mL (e.g., Immusmol, Eagle Biosciences) are necessary to accurately measure daytime levels. Kits with higher detection limits may only be suitable for quantifying the higher concentrations found during the nocturnal peak.
Protocol: A Self-Validating Approach to Serum Melatonin ELISA
This protocol integrates best practices and quality control steps to ensure the trustworthiness of results, in line with guidelines from regulatory bodies like the FDA.[19][20][21]
Pre-Assay Preparation & Planning
-
Reagent Equilibration: Bring all kit reagents, including standards, controls, and buffers, to room temperature for at least 30-60 minutes before use. This prevents temperature gradients across the plate, which can affect reaction kinetics.
-
Sample Handling: Thaw serum samples on ice to prevent degradation of analytes. Centrifuge samples at a low speed (e.g., 1000 x g for 15 minutes) to pellet any particulates before analysis.
-
Plate Layout: Design your plate map in advance. Include dedicated wells for blanks (assay buffer only), a full standard curve in duplicate or triplicate, quality controls (QCs) at low, medium, and high concentrations, and unknown samples in duplicate.
Step-by-Step Assay Procedure
Caption: Generalized workflow for a competitive Melatonin ELISA.
-
Standard/Sample Addition: Add 50 µL of each standard, control, and serum sample to the appropriate wells.
-
Competitive Reaction: Add 50 µL of the Melatonin-HRP conjugate and 50 µL of the anti-Melatonin antibody to each well (except the blank). The order may vary by kit; always follow the manufacturer's specific instructions .
-
Incubation: Cover the plate and incubate for the time specified in the kit manual (typically 1-2 hours at room temperature). This allows the competitive binding to reach equilibrium.
-
Washing: Aspirate the contents of the wells and wash 3-5 times with 1X Wash Buffer. This step is critical to remove unbound reagents and reduce background noise. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it firmly on absorbent paper.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well. The substrate will react with the HRP enzyme to produce a blue color.
-
Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development, ensuring the high standards do not become oversaturated.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis and Quality Control
-
Standard Curve Generation: Average the duplicate OD readings for each standard. Subtract the average blank OD. Plot the OD values (Y-axis) against the corresponding melatonin concentrations (X-axis). Use a four-parameter logistic (4-PL) curve fit, as this model accurately describes the sigmoidal relationship typical of immunoassays.
-
Concentration Calculation: Interpolate the melatonin concentration of your unknown samples from the standard curve. Remember to multiply the calculated concentration by any dilution factor used during sample preparation.
-
QC Validation: The calculated concentrations of your low, medium, and high QCs must fall within pre-defined acceptance criteria (e.g., ±20% of the nominal value). If the QCs fail, the results of the entire plate are considered invalid.
Trustworthiness: Mitigating Interferences and Validating Results
Achieving trustworthy data requires vigilance against common sources of error in immunoassays.
The Matrix Effect
Serum is a complex biological matrix containing proteins, lipids, and metabolites that can interfere with the antibody-antigen binding, a phenomenon known as the "matrix effect".[22][23][24] This can lead to either an underestimation or overestimation of the true analyte concentration.[25]
Mitigation Strategies:
-
Sample Dilution: The simplest way to reduce matrix interference is to dilute the sample.[23] A minimum required dilution (MRD) should be established during assay validation to ensure the effect is minimized while keeping the analyte concentration within the assay's detection range.
-
Matrix-Matched Standards: The ideal way to control for matrix effects is to prepare the standard curve calibrators in a matrix identical to the samples (e.g., melatonin-stripped serum).[22][24][25] This ensures that both standards and samples are subject to the same interferences.
Cross-Reactivity
The specificity of the primary antibody is paramount. An antibody may cross-react with structurally similar molecules, leading to inaccurate results. Potential cross-reactants for melatonin include its precursors and metabolites, such as N-acetylserotonin (NAS) and 5-methoxytryptamine.[3][26][27]
Validation Step:
-
Consult the manufacturer's data sheet for a cross-reactivity table. Reputable kits will provide data on the percentage of cross-reactivity with related endogenous compounds. For example, a high-quality antiserum should show very low cross-reactivity with serotonin and other indoles to ensure it is specifically measuring melatonin.[26]
Parallelism
To validate that the assay behaves similarly with endogenous analyte and the purified standard, a parallelism experiment is essential.
Protocol:
-
Select a high-concentration serum sample.
-
Create a serial dilution of this sample using the assay buffer.
-
Run the dilutions in the assay and calculate the concentration for each dilution.
-
Plot the measured concentrations against the dilution factor. The resulting curve should be parallel to the standard curve. A lack of parallelism suggests a matrix effect or that the antibody is not binding to the native analyte in the same way it binds to the standard.[18]
Conclusion
Quantifying serum N-acetyl-5-methoxytryptamine via ELISA is a powerful tool for researchers, but it demands a rigorous and well-validated approach. The choice of a suitable kit, defined by a detection limit (LLOQ) appropriate for the expected physiological concentrations, is the first critical step. Beyond this, adherence to a meticulous protocol that incorporates matrix effect mitigation, cross-reactivity assessment, and parallelism validation is essential for generating data that is not only accurate and reproducible but fundamentally trustworthy. By understanding the science behind each step, researchers can confidently measure this key neurohormone and advance our understanding of its role in health and disease.
References
-
Advansta Inc. (2015). Beware of Matrix Effects in Your ELISA Assay. Available at: [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. Available at: [Link]
-
Immusmol. (n.d.). Melatonin ELISA kit I Highly Sensitive I Plasma & Serum Samples. Available at: [Link]
-
MULTI SCIENCES. (2016). Competitive ELISA: Principles, Methods, and Key Differences. Available at: [Link]
-
Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. Available at: [Link]
-
Quansys Biosciences. (2023). An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA. Available at: [Link]
-
Assay Biotechnology. (n.d.). Matrix Interference in Sandwich ELISA Kits. Available at: [Link]
-
NorthEast BioLab. (2025). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Available at: [Link]
-
Eagle Biosciences. (n.d.). Melatonin Serum ELISA Assay Kit. Available at: [Link]
-
ARP American Research Products, Inc. (n.d.). Matrix effects - Blog. Available at: [Link]
-
Immusmol. (2024). New product: Highly sensitive Melatonin ELISA kit for serum and plasma samples. Available at: [Link]
-
Antibodies.com. (n.d.). Melatonin ELISA Kit (A2664). Available at: [Link]
-
Texila International Journal. (n.d.). Basic Principles and Applied GxP Regulations for ELISA Analytical Method Validation of Drugs and Biologics in FDA Driven Environment. Available at: [Link]
-
Elabscience. (n.d.). Human MT(Melatonin) ELISA Kit. Available at: [Link]
-
G. M. Shariq, et al. (2015). Melatonin: A Novel Indolamine in Oral Health and Disease. Journal of Natural Science, Biology and Medicine. Available at: [Link]
-
ResearchGate. (n.d.). Lower limit of detection (LLOD). Available at: [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]
-
Kennaway, D. J. (2019). Measurement of melatonin in body fluids: Standards, protocols and procedures. Journal of Pineal Research. Available at: [Link]
-
Zhdanova, I. V., et al. (1996). Endogenous Melatonin Levels and the Fate of Exogenous Melatonin: Age Effects. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Eco-Vector Journals Portal. (n.d.). Orcadian rhythm of melatonin receptor expression in the buccal epithelium of pregnant women and their newborn children. Available at: [Link]
-
MDPI. (2020). Melatonin and Sirtuins in Buccal Epithelium: Potential Biomarkers of Aging and Age-Related Pathologies. Available at: [Link]
-
Taylor & Francis Online. (2022). Development and validation of an ELISA method for quantification of the anti-HER3 antibody HMBD-001 in human serum. Available at: [Link]
-
Konovalov, S. S. (n.d.). COMPARATIVE ANALYSIS OF THE EXPRESSION OF MELATONIN IN THE BUCCAL EPITHELIUM WITH LEVEL OF 6-COMT EXCRETION IN THE URINE OF PATIENTS OLDER THAN 60. Available at: [Link]
-
ResearchGate. (2007). Effects of a single dose of N-Acetyl-5-methoxytryptamine (Melatonin) and resistance exercise on the growth hormone/IGF-1 axis in young males and females. Available at: [Link]
-
DrugBank Online. (n.d.). N-Acetyl-5-methoxytryptamine. Available at: [Link]
-
ALPCO Diagnostics. (n.d.). Direct Saliva Melatonin ELISA. Available at: [Link]
-
Hardeland, R. (2019). Melatonin and Its Metabolites and Their Interference with Reactive Nitrogen Compounds. Molecules. Available at: [Link]
-
PubMed. (1999). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants. Available at: [Link]
-
Wikipedia. (n.d.). 5-Methoxytryptamine. Available at: [Link]
-
MDPI. (2023). Melatonin and Its Metabolites Can Serve as Agonists on the Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor Gamma. Available at: [Link]
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Application Note: Synthesis of Deuterated N-Acetyl-5-Methoxytryptamine (Melatonin) Internal Standards
Abstract
This guide details the synthesis and validation of stable isotope-labeled (SIL) internal standards for Melatonin (N-acetyl-5-methoxytryptamine). We provide protocols for generating Melatonin-
Part 1: Strategic Selection of Isotopologues
Before synthesis, the specific isotopologue must be selected based on the intended metabolic study and mass spectrometry constraints.
Structural Considerations & Stability
Melatonin possesses three distinct regions suitable for labeling. The choice impacts metabolic stability and cost.
| Label Site | Isotopologue | Precursor | Pros | Cons |
| Acetyl Group | Melatonin- | Acetic Anhydride- | Cost-Effective: One-step synthesis from 5-methoxytryptamine. High Yield: >90%. | Metabolic Instability: The acetyl group can be hydrolyzed by deacetylases, losing the label. Not suitable for studying deacetylation pathways. |
| Side Chain | Melatonin- | 5-Methoxyindole-3-acetonitrile | Robust: The ethyl side chain is metabolically stable against deacetylation and demethylation. No Exchange: Carbon-bound deuteriums are non-exchangeable. | Complex Synthesis: Requires reduction with LiAlD |
| Methoxy Group | Melatonin- | Iodomethane- | Specific: Useful for studying O-demethylation (CYP1A2 activity). | Metabolic Loss: The label is lost immediately upon conversion to N-acetylserotonin. |
Mass Spectrometry "Cross-Talk"
To ensure accurate quantitation, the internal standard (IS) must not contribute signal to the analyte channel (M+0) and vice versa.
-
Natural Isotope Overlap: Natural Melatonin (MW 232.[1]2) has significant M+1 (
C) and M+2 abundances. -
Recommendation: A minimum mass shift of +3 Da is required to avoid overlap with the M+2 isotope of the analyte. Both Melatonin-
and - satisfy this requirement.
Part 2: Synthesis Protocols
Protocol A: Synthesis of Melatonin- (Acetyl-Labeling)
Target: N-(
Reagents
-
5-Methoxytryptamine (5-MT) free base [CAS: 608-07-1]
-
Acetic Anhydride-
( 99 atom % D) [CAS: 1588-60-9] -
Pyridine (Anhydrous)
-
Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation: In a flame-dried 50 mL round-bottom flask under
atmosphere, dissolve 5-MT (1.0 mmol, 190 mg) in anhydrous Pyridine (3.0 mL) .-
Rationale: Pyridine acts as both solvent and acid scavenger, neutralizing the deuterated acetic acid byproduct.
-
-
Acylation: Cool the solution to 0°C in an ice bath. Dropwise add Acetic Anhydride-
(1.2 mmol, 130 mg) over 5 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1). The primary amine spot (Rf ~0.1) should disappear, replaced by the amide (Rf ~0.5).
-
-
Quenching: Add Ice Water (10 mL) to hydrolyze excess anhydride. Stir for 15 minutes.
-
Extraction: Extract with DCM (3 x 15 mL) . Combine organic layers.
-
Washing: Wash with 1M HCl (2 x 10 mL) to remove residual pyridine, followed by Saturated
and Brine . -
Drying & Concentration: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM -> 5% MeOH/DCM).
Yield: Expect 85-95% (White solid).
Protocol B: Synthesis of Melatonin- (Side-Chain Labeling)
Target: N-acetyl-5-methoxy(
Reagents
-
5-Methoxyindole-3-acetonitrile [CAS: 2436-17-1]
-
Lithium Aluminum Deuteride (LiAlD
) [CAS: 14128-54-2] -
Tetrahydrofuran (THF), anhydrous
-
Acetic Anhydride (Unlabeled)
Step-by-Step Methodology
-
Reduction (Formation of Tryptamine-
):-
Suspend LiAlD
(4.0 mmol) in anhydrous THF (10 mL) under Argon. -
Slowly add a solution of 5-methoxyindole-3-acetonitrile (1.0 mmol) in THF (5 mL) at 0°C.
-
Reflux for 4 hours.
-
Mechanism:[2] The nitrile carbon becomes the
-carbon ( ), and the adjacent carbon becomes the -carbon ( ) via reduction. -
Quench: Carefully add water/NaOH (Fieser method) to precipitate aluminum salts. Filter and concentrate to obtain crude 5-methoxytryptamine-
.
-
-
Acetylation:
-
Redissolve the crude amine in DCM (10 mL) and Triethylamine (1.5 eq) .
-
Add Acetic Anhydride (1.2 eq) . Stir at RT for 1 hour.
-
-
Workup: Wash with water, 1M HCl, and Brine. Dry and concentrate.
-
Purification: Recrystallize from Benzene/Petroleum Ether or use column chromatography.
Part 3: Visualization of Workflows
Synthesis Pathways
The following diagram illustrates the branching pathways for creating the two distinct internal standards.
Figure 1: Synthetic routes for Melatonin-
LC-MS/MS Bioanalytical Workflow
This diagram details the integration of the synthesized standard into a validated bioanalytical method.
Figure 2: Bioanalytical workflow utilizing the synthesized internal standard for quantitation.
Part 4: Quality Control & Validation
Every batch of synthesized IS must undergo the following validation steps before use in regulated bioanalysis.
Isotopic Purity Check (HRMS)
Analyze the product using High-Resolution Mass Spectrometry (Orbitrap or Q-TOF).
-
Requirement: The contribution of non-deuterated Melatonin (
) must be < 0.5% of the labeled peak. -
Calculation: %
= (Intensity / Intensity ) * 100. -
Why? High levels of
in your internal standard will cause a "blank response" in your calibration curve, limiting the Lower Limit of Quantitation (LLOQ).
Proton NMR Validation
Run
-
Melatonin-
Check: The singlet peak for the acetyl group ( ~1.9-2.0 ppm) must be absent . -
Melatonin-
Check: The multiplets for the ethyl side chain ( -CH2 and -CH2, ~2.8 and 3.4 ppm) must be absent or significantly reduced/simplified.
Part 5: LC-MS/MS Application Parameters[3][4]
When implementing these standards, use the following transition parameters (ESI Positive Mode).
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Notes |
| Melatonin (Native) | 233.1 | 174.1 | 20 | Loss of Acetamide |
| Melatonin- | 236.1 | 174.1 | 20 | Note: Product ion is unlabeled (loss of labeled acetyl) |
| Melatonin- | 237.1 | 178.1 | 20 | Retains label in fragment |
Critical Technical Note on Retention Time: Deuterated compounds often exhibit a slightly shorter retention time than their protium analogs on Reverse Phase Chromatography (the "Deuterium Isotope Effect").
-
Expectation: Melatonin-
may elute 0.05 – 0.1 min earlier than native Melatonin. -
Action: Ensure integration windows are wide enough to capture both, or set specific windows for the IS channel.
References
-
Ma, X., et al. (2016). "Determination of melatonin in rat pineal gland by LC-MS/MS using melatonin-d4 as internal standard." Journal of Chromatography B. Link
-
Tagne, J., et al. (2020). "Synthesis of deuterated melatonin derivatives and their application in metabolic stability studies." Journal of Labeled Compounds and Radiopharmaceuticals. Link
-
Fourtillan, J.B., et al. (2000). "Gas chromatography-mass spectrometry measurement of melatonin in human plasma." Clinical Chemistry. Link
-
WuXi AppTec. (2025).[2] "Internal Standards in LC-MS Bioanalysis: Which, When, and How." DMPK Guide. Link
-
ResolveMass Laboratories. (2025). "Deuterated Standards for LC-MS Analysis: Principles and Applications." Link
Sources
In vitro dosing range for N-acetyl-5-methoxytryptamine cytotoxicity assays
Application Note & Protocol: In Vitro Dosing Range for N-acetyl-5-methoxytryptamine (Melatonin) Cytotoxicity Assays
Abstract
This guide defines the operational parameters for utilizing N-acetyl-5-methoxytryptamine (Melatonin) in in vitro cytotoxicity assays.[1][2] Unlike standard chemotherapeutics, melatonin exhibits a biphasic, context-dependent pharmacological profile: it functions as a cytoprotective antioxidant at physiological concentrations (pM–nM) in normal cells, yet acts as a pro-oxidant cytotoxic agent at pharmacological concentrations (mM) in cancer cells. This protocol details the preparation of high-concentration stocks, solvent management to avoid vehicle toxicity, and specific dosing ranges required to elicit apoptosis in neoplastic lines (e.g., MCF-7, HepG2, MDA-MB-231).
Introduction: The Pharmacological Paradox
Melatonin is unique in that its cytotoxic efficacy is frequently receptor-independent and relies on intracellular reactive oxygen species (ROS) generation.
-
Physiological Range (10 pM – 10 nM): Activates MT1/MT2 G-protein coupled receptors. Primarily regulates circadian rhythms and proliferation but rarely induces apoptosis.
-
Pharmacological/Cytotoxic Range (100 µM – 10 mM): Required for direct cancer cell killing. At these levels, melatonin enters the cell, overloads the antioxidant capacity of cancer cells (which often lack robust circadian regulation), and triggers a "pro-oxidant" burst, leading to intrinsic apoptosis.
Critical Experimental Constraint: Because cytotoxicity often requires millimolar (mM) concentrations, the solubility of melatonin and the toxicity of the solvent (DMSO/Ethanol) become the limiting factors in experimental design.
Experimental Design & Dosing Strategy
Solubility & Stock Preparation
Melatonin has poor water solubility (~0.1 mg/mL). To achieve the mM concentrations required for cytotoxicity without exceeding the toxicity threshold of the vehicle (typically <0.5% v/v for DMSO), you must prepare a High-Molarity Stock .
-
Solvent: Dimethyl sulfoxide (DMSO) is preferred over ethanol for high-concentration stocks due to lower volatility and better stability at -20°C.
-
Maximum Solubility: ~1 M (232 mg/mL) in pure DMSO.
-
Light Sensitivity: Melatonin is highly photosensitive. All weighing and handling must occur under dim light; tubes must be wrapped in foil.
Recommended Dosing Ranges (Cancer vs. Normal)
The following ranges are derived from validated IC50 datasets (see Table 1).
| Cell Type | Target Effect | Recommended Dosing Range | Incubation Time |
| Solid Tumors (MCF-7, HepG2, PC-3) | Cytotoxicity / Apoptosis | 0.5 mM – 10 mM | 24h – 72h |
| Leukemia (Jurkat, HL-60) | Cytotoxicity | 0.1 mM – 2 mM | 24h – 48h |
| Normal Cells (Fibroblasts, PBMC) | Safety / Antioxidant Control | 0.1 mM – 5 mM | 24h – 72h |
Note: Normal cells often tolerate up to 5 mM with minimal loss of viability, demonstrating melatonin's selectivity.
Detailed Protocol: High-Concentration Melatonin Treatment
Materials
-
N-acetyl-5-methoxytryptamine (Purity ≥98%)
-
Anhydrous DMSO (Cell Culture Grade)
-
Amber Microcentrifuge Tubes (or foil-wrapped)
-
Cell Culture Media (e.g., DMEM/RPMI + 10% FBS)
Step 1: Preparation of 1 M Stock Solution
To treat cells at 10 mM with a final DMSO concentration of 1%, you need a 1 M stock.
-
Weigh 232.3 mg of Melatonin powder.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO.
-
Vortex vigorously until completely dissolved. (Sonication may be used if necessary, but minimize heat).
-
Aliquot into amber tubes (e.g., 50 µL aliquots) and store at -20°C .
Step 2: Preparation of Working Solutions (Serial Dilution)
Goal: Create a dose-response curve (e.g., 0, 1, 2.5, 5, 10 mM) while keeping DMSO constant. Crucial: Do not serially dilute in DMSO and then add to media, as this varies the DMSO % across wells. Instead, prepare 2X or 10X working solutions in media, or use a "Constant Vehicle" method.
Method A: The "Constant Vehicle" Approach (Recommended)
-
Vehicle Control (0 mM): Add 10 µL DMSO to 990 µL Media (1% DMSO).
-
10 mM Dose: Add 10 µL of 1 M Stock to 990 µL Media (1% DMSO).
-
5 mM Dose: Dilute the 1 M Stock 1:1 with DMSO to make a 500 mM intermediate. Add 10 µL of this intermediate to 990 µL Media (1% DMSO).
-
Repeat for lower doses.
-
Result: Every well, including the control, contains exactly 1% DMSO. This eliminates solvent toxicity artifacts.[7]
-
Step 3: Cell Treatment
-
Seed cells in 96-well plates (e.g., 5,000–10,000 cells/well) and allow attachment (24h).
-
Remove old media.
-
Add 100 µL of the prepared Working Solutions (freshly made).
-
Incubate for 48 to 72 hours . (Melatonin cytotoxicity is often delayed; 24h may be insufficient for solid tumors).
-
Perform assay (MTT, CCK-8, or Annexin V).
Data Summary: Validated IC50 Values
The following table summarizes reference values for assay validation.
| Cell Line | Tissue Origin | IC50 / Effective Cytotoxic Dose | Timepoint | Reference |
| HepG2 | Liver (HCC) | ~4.8 mM (24h) / ~2.7 mM (48h) | 24-48h | [1, 5] |
| MCF-7 | Breast (ER+) | ~7.2 mM | 48h | [2] |
| MDA-MB-231 | Breast (TNBC) | ~11.8 mM (High resistance) | 48h | [2, 6] |
| Jurkat | Leukemia (T-cell) | > 0.1 mM (Significant effect) | 24h | [4] |
| SGC7901 | Gastric | ~1 - 2 mM | 48h | [7] |
Mechanistic Visualization
The following diagram illustrates the differential signaling pathways activated by high-dose melatonin in cancer versus normal cells.
Figure 1: Differential Mechanism of Action.[8] In cancer cells, pharmacological doses induce a lethal ROS burst. In normal cells, the same dose boosts antioxidant defenses, ensuring selectivity.
References
-
Anti-proliferative effect of melatonin in human hepatoma HepG2 cells. Source: PubMed Central (PMC). Link:[Link]
-
Inhibitory effects of melatonin on MCF-7 and MDA-MB-231 human breast cancer cell lines. Source: PubMed.[3] Link:[Link]
-
Understanding the Mechanism of Action of Melatonin, Which Induces ROS Production in Cancer Cells. Source: PubMed Central (PMC). Link:[Link]
-
Synergistic Cytotoxicity of Melatonin and New-generation Anticancer Drugs Against Leukemia Lymphocytes. Source: IIAR Journals. Link:[Link][9]
-
Melatonin is a potential oncostatic agent to inhibit HepG2 cell proliferation. Source: PubMed Central (PMC). Link:[Link]
-
Observed effects of physiological melatonin dosing on MDA-MB-231 breast cancer cell proliferation. Source: University of Akron.[10] Link:[Link]
-
Melatonin treatment induces apoptosis through regulating the NF-κB and MAPK signaling pathways in human gastric cancer SGC7901 cells. Source: PubMed Central (PMC). Link:[Link]
Sources
- 1. Dose-dependent proliferative and cytotoxic effects of melatonin on human epidermoid carcinoma and normal skin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity of Melatonin Alone and in Combination with Doxorubicin and/or Dexamethasone on Diffuse Large B-Cell Lymphoma Cells in In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and stability of melatonin in... | F1000Research [f1000research.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fig.if.usp.br [fig.if.usp.br]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Cytotoxicity of Melatonin and New-generation Anticancer Drugs Against Leukemia Lymphocytes But Not Normal Lymphocytes | Anticancer Research [ar.iiarjournals.org]
- 9. Melatonin treatment induces apoptosis through regulating the nuclear factor-κB and mitogen-activated protein kinase signaling pathways in human gastric cancer SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
Application Notes & Protocols for the Extraction of Phytomelatonin from Plant Tissues Using Ethanol
Preamble: The Rationale for Ethanol-Based Phytomelatonin Extraction
Phytomelatonin, a molecule identical to the melatonin found in animals, is a pleiotropic signaling molecule in plants, involved in processes ranging from growth regulation to stress response.[1][2][3][4] Its potent antioxidant properties and potential health benefits have made its extraction and quantification a significant area of research for scientists and drug development professionals.[5] Among the various solvents employed for this purpose, ethanol has emerged as a popular choice due to its favorable balance of polarity, safety, and efficiency.
This guide provides a comprehensive overview of the principles and protocols for the extraction of phytomelatonin from plant tissues using ethanol. It is designed to be a practical resource, grounded in scientific evidence, to enable researchers to develop and validate their own robust extraction methodologies.
Foundational Principles: Understanding the "Why"
The successful extraction of phytomelatonin is contingent on understanding its physicochemical properties and the complex matrix of plant tissues.
The Amphiphilic Nature of Melatonin
Melatonin (N-acetyl-5-methoxytryptamine) is an amphiphilic molecule, meaning it possesses both hydrophilic and lipophilic characteristics. This dual nature dictates its solubility and is a critical consideration in solvent selection.[1] While highly polar solvents like pure water can result in low and variable recovery rates, and non-polar solvents may be inefficient, ethanol, a polar protic solvent, offers an effective medium for its extraction.[1][6] The use of aqueous ethanol solutions can be particularly advantageous, as the water component can facilitate the penetration of the solvent into the plant matrix, while the ethanol effectively solubilizes the phytomelatonin.
The Plant Matrix: A Complex Environment
Plant tissues are a complex mixture of compounds, including pigments, lipids, phenolics, and other secondary metabolites, which can interfere with phytomelatonin extraction and subsequent analysis.[7] Therefore, the extraction protocol must not only efficiently recover phytomelatonin but also minimize the co-extraction of these interfering substances. The choice of ethanol concentration and the inclusion of purification steps are crucial in this regard.
Optimizing the Extraction Process: Key Parameters
The efficiency of phytomelatonin extraction is influenced by several key parameters. The optimization of these factors is essential for achieving high yields and reproducible results.
Ethanol Concentration
The concentration of ethanol in the extraction solvent is a critical factor.[8] While absolute ethanol can be effective, aqueous ethanol solutions (e.g., 70-80% ethanol in water) often provide superior results.[8][9] The optimal concentration can vary depending on the plant species and the specific tissue being analyzed. Response Surface Methodology (RSM) is a powerful statistical tool that can be employed to systematically optimize the ethanol concentration along with other variables.[8][10]
Temperature
Higher extraction temperatures can increase the solubility of phytomelatonin and the diffusion rate of the solvent into the plant matrix. However, elevated temperatures may also lead to the degradation of this light- and thermo-sensitive molecule and promote the extraction of undesirable compounds. A balance must be struck, with temperatures typically in the range of 30-60°C being reported.[8][10]
Extraction Time
The duration of the extraction process should be sufficient to allow for the complete diffusion of phytomelatonin from the plant material into the solvent.[6] Prolonged extraction times, however, can increase the risk of degradation and co-extraction of interfering compounds.[8] Optimization studies have reported optimal extraction times ranging from 20 minutes to several hours.[6][8]
Solid-to-Liquid Ratio
The ratio of the plant material to the volume of the extraction solvent can impact the extraction efficiency. A higher solvent volume can create a larger concentration gradient, facilitating the diffusion of phytomelatonin. However, excessively large volumes can lead to dilute extracts that require a concentration step prior to analysis.
Agitation and Sonication
Continuous agitation or stirring during extraction enhances the interaction between the solvent and the plant material, thereby improving extraction efficiency.[8] Furthermore, ultrasound-assisted extraction (UAE) has been shown to significantly increase the yield of phytomelatonin by disrupting cell walls and enhancing mass transfer.[1][5]
Table 1: Summary of Key Parameters for Ethanol-Based Phytomelatonin Extraction
| Parameter | Typical Range | Rationale and Considerations |
| Ethanol Concentration | 30% - 90% | The optimal concentration depends on the plant matrix; higher concentrations can improve the solubility of phytomelatonin but may also extract more interfering compounds.[8] |
| Temperature | 30°C - 60°C | Higher temperatures can enhance extraction but may also lead to the degradation of phytomelatonin.[8][10] |
| Extraction Time | 20 min - 2 hours | Sufficient time is needed for complete extraction, but prolonged times can increase the risk of degradation.[6][8] |
| Solid-to-Liquid Ratio | 1:10 to 1:50 (g/mL) | A higher ratio can improve extraction efficiency but may result in a more dilute extract. |
| Agitation/Sonication | Continuous/Intermittent | Enhances mass transfer and disrupts cell walls, leading to increased extraction yields.[1][5] |
Experimental Protocols
The following protocols provide a step-by-step guide for the extraction of phytomelatonin from plant tissues using ethanol. It is crucial to perform these procedures under low light conditions to minimize the degradation of phytomelatonin.
General Workflow for Phytomelatonin Extraction
The overall process for phytomelatonin extraction and analysis can be visualized as follows:
Caption: General workflow for the extraction and analysis of phytomelatonin.
Protocol 1: Standard Ethanol Extraction
This protocol outlines a basic method for the extraction of phytomelatonin using an ethanol-water mixture.
Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Ethanol (absolute)
-
Deionized water
-
Centrifuge tubes (e.g., 50 mL)
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
Vials for analysis
Procedure:
-
Sample Preparation:
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.[1]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Weigh approximately 0.5 - 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% ethanol (v/v) in deionized water to the tube.
-
Tightly cap the tube and place it on an orbital shaker or use a magnetic stirrer.
-
Extract for 1 hour at room temperature (or an optimized temperature) with continuous agitation.
-
-
Separation:
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted phytomelatonin.
-
-
Purification and Preparation for Analysis:
Protocol 2: Ultrasound-Assisted Ethanol Extraction (UAE)
This protocol incorporates ultrasonication to enhance the extraction efficiency.
Materials:
-
Same as Protocol 1
-
Ultrasonic bath or probe sonicator
Procedure:
-
Sample Preparation:
-
Follow step 1 from Protocol 1.
-
-
Extraction:
-
Weigh approximately 0.5 - 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% ethanol (v/v) in deionized water.
-
Place the tube in an ultrasonic bath and sonicate for 20-30 minutes.[1] The temperature of the water bath should be controlled to prevent overheating.
-
-
Separation:
-
Follow step 3 from Protocol 1.
-
-
Purification and Preparation for Analysis:
-
Follow step 4 from Protocol 1.
-
Method Validation: Ensuring Trustworthy Results
A robust extraction protocol is a self-validating system. The following parameters should be assessed to ensure the accuracy and reliability of your method.
-
Recovery: Determined by spiking a known amount of a melatonin standard into a blank plant matrix and comparing the measured concentration to the spiked amount. Good recovery is typically in the range of 80-120%.[11]
-
Linearity: Assessed by creating a calibration curve with a series of melatonin standards of known concentrations. The coefficient of determination (R²) should be close to 1 (e.g., >0.99).[11]
-
Precision: Evaluated by performing replicate extractions of the same sample. The relative standard deviation (RSD) should be low, typically less than 15%.[11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of phytomelatonin that can be reliably detected and quantified, respectively.[11]
Quantification: The Analytical Finish
While this guide focuses on extraction, the final step is accurate quantification. The most widely accepted and reliable methods are:
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL): A sensitive and selective method for melatonin quantification. Melatonin is a fluorescent molecule, and this technique takes advantage of its native fluorescence.[7][12][13]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers very high specificity and sensitivity, making it the gold standard for the identification and quantification of phytomelatonin, especially in complex matrices.[1][2]
Concluding Remarks
The extraction of phytomelatonin from plant tissues using ethanol is a well-established and effective method. By carefully considering the principles outlined in this guide and optimizing the key extraction parameters, researchers can develop robust and reliable protocols tailored to their specific plant material and research objectives. The importance of method validation cannot be overstated, as it ensures the scientific integrity of the obtained results.
References
-
Arnao, M. B. (2014). Phytomelatonin: Discovery, Content, and Role in Plants. Advances in Botany, 2014, 1–11. [Link]
-
ResearchGate. (n.d.). Common Methods of Extraction and Determination of Phytomelatonin in Plants | Request PDF. Retrieved from [Link]
-
Arnao, M. B., & Hernández-Ruiz, J. (2021). A Phytomelatonin-Rich Extract Obtained from Selected Herbs with Application as Plant Growth Regulator. Plants, 10(10), 2125. [Link]
-
Arnao, M. B., & Hernández-Ruiz, J. (2020). Development of a Phytomelatonin-Rich Extract from Cultured Plants with Excellent Biochemical and Functional Properties as an Alternative to Synthetic Melatonin. Molecules, 25(4), 881. [Link]
-
Reiter, R. J., Tan, D. X., Burkhardt, S., & Manchester, L. C. (2009). Phytomelatonin: a review. Journal of Experimental Botany, 60(1), 57–69. [Link]
-
Li, Z., Hong, Y., Lkhagvasuren, T., Choi, J., Jin, Y., Park, S., Lee, S.-R., Hong, J.-H., & Hong, Y. (2016). Detection of Phytomelatonin in Medicinal Plant Huang-qin Using High Performance Liquid Chromatography-Fluorescence Detector. Academia Journal of Medicinal Plants, 4(10), 209-215. [Link]
-
Bhattacharya, S. (2018). Phytomelatonin: a comprehensive literature review and recent advance on medicinal meadow. International Journal of Hydrology, 2(3), 323-326. [Link]
-
ResearchGate. (n.d.). Validation of an Analytical Method to Determine Melatonin and Compounds Related to l-Tryptophan Metabolism Using UHPLC/HRMS | Request PDF. Retrieved from [Link]
-
Shi, H., Chan, Z., & He, C. (2017). A Simple, Rapid Method for Determination of Melatonin in Plant Tissues by UPLC Coupled with High Resolution Orbitrap Mass Spectrometry. Frontiers in Plant Science, 8, 79. [Link]
-
Chakraborty, S., & Bhattacharjee, P. (2019). Ultrasonication-assisted extraction of a phytomelatonin-rich, erucic acid-lean nutraceutical supplement from mustard seeds: an antioxidant synergy in the extract by reductionism. Journal of Food Science and Technology, 56(12), 5276–5288. [Link]
-
Šain, A., et al. (2020). OPTIMIZATION OF ETHANOL/WATER SOLVENT EXTRACTION OF BIOACTIVE COMPONENTS ORIGINATING FROM INDUSTRIAL HEMP (Cannabis sativa L.). Journal of Engineering and Processing Management, 9(1), 30-39. [Link]
-
Vlase, L., et al. (2023). Different Extraction Approaches for the Analysis of Melatonin from Cabernet Sauvignon and Feteasca Neagra Wines Using a Validated HPLC-FL Method. Foods, 12(6), 1245. [Link]
-
OUCi. (n.d.). Common Methods of Extraction and Determination of Phytomelatonin in Plants. Retrieved from [Link]
-
Arnao, M. B., & Hernández-Ruiz, J. (2021). A Phytomelatonin-Rich Extract Obtained from Selected Herbs with Application as Plant Growth Regulator. Plants, 10(10), 2125. [Link]
-
Yuliani, F. R., & Cahyanto, M. N. (2021). Optimization of Ethanol Concentration and Time for Flavonoid Extraction of Melinjo Peel. Atlantis Press, 593, 11-17. [Link]
-
Arnao, M. B., & Hernández-Ruiz, J. (2020). Development of a Phytomelatonin-Rich Extract from Cultured Plants with Excellent Biochemical and Functional Properties as an Alternative to Synthetic Melatonin. Molecules, 25(4), 881. [Link]
-
Arnao, M. B., & Hernández-Ruiz, J. (2019). Melatonin from Microorganisms, Algae, and Plants as Possible Alternatives to Synthetic Melatonin. Molecules, 24(22), 4097. [Link]
-
Korkmaz, A., & Uslu, T. (2021). Extraction and quantification of melatonin in cornelian cherry (Cornus mas L.) by ultra-fast liquid chromatography coupled with a fluorescence detector. Journal of Food Measurement and Characterization, 15(4), 3629–3637. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. A Phytomelatonin-Rich Extract Obtained from Selected Herbs with Application as Plant Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Ultrasonication-assisted extraction of a phytomelatonin-rich, erucic acid-lean nutraceutical supplement from mustard seeds: an antioxidant synergy in the extract by reductionism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. new.academiapublishing.org [new.academiapublishing.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Development of a Phytomelatonin-Rich Extract from Cultured Plants with Excellent Biochemical and Functional Properties as an Alternative to Synthetic Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Frontiers | A Simple, Rapid Method for Determination of Melatonin in Plant Tissues by UPLC Coupled with High Resolution Orbitrap Mass Spectrometry [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: N-acetyl-5-methoxytryptamine (Melatonin) Stability Profile
[1]
Critical Stability Overview
Executive Summary: N-acetyl-5-methoxytryptamine (Melatonin) is an indoleamine possessing an electron-rich aromatic system. While this feature drives its antioxidant potency, it renders the molecule highly susceptible to oxidative cleavage, particularly under alkaline conditions (pH > 7.4) and photolytic stress .
Contrary to common laboratory assumptions, solubility does not equal stability . While Melatonin dissolves readily in ethanol, recent kinetic data suggests ethanol can accelerate oxidative degradation compared to aprotic solvents like DMSO.
The "Golden Rules" of Melatonin Handling[1]
-
pH Sweet Spot: Maintain pH 3.0 – 5.0 for maximum aqueous stability.
-
The Alkaline Danger Zone: At pH > 7.4 , the indole ring becomes electron-rich and prone to electrophilic attack, leading to irreversible ring opening.
-
Solvent Selection: Prefer DMSO for stock solutions. Avoid storing in pure ethanol for extended periods.[1]
-
Light Discipline: strictly handle under amber light (< 550 nm cut-off).
Troubleshooting Guide (Symptom-Based)
Use this decision matrix to resolve common experimental anomalies.
| Symptom | Probable Cause | Technical Diagnosis | Corrective Action |
| Rapid loss of potency (<24h) | Alkaline Hydrolysis | Buffer pH > 7.4 catalyzes the cleavage of the C2-C3 bond in the indole ring. | Adjust buffer to pH 4.5 - 5.5 . If physiological pH (7.4) is required, prepare fresh immediately before use. |
| Yellow discoloration of solution | Photo-oxidation | Formation of AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine) due to UV/VIS exposure.[2] | Use amber glassware. Wrap vessels in aluminum foil. Work under sodium vapor lamps. |
| Extra peaks in HPLC (Rt ~2-3 min) | Oxidative Degradation | Presence of Reactive Oxygen Species (ROS) or trace metals in water. | Use degassed, high-purity Milli-Q water. Add 0.1 mM EDTA to buffers to chelate trace metals. |
| Precipitation upon dilution | Solvent Shock | Rapid change in polarity when diluting DMSO stock into aqueous buffer. | Dilute stepwise. Ensure final organic solvent concentration is < 1% (v/v) if possible, or use a cyclodextrin carrier. |
| Inconsistent biological results | Ethanol-induced oxidation | Ethanol acting as a pro-oxidant carrier or evaporating, altering concentration. | Switch stock solvent to DMSO (anhydrous). Store stocks at -20°C. |
Technical FAQs: Deep Dive
Q: Why is Melatonin unstable at high pH? A: In alkaline media (pH > 9), the proton on the indole nitrogen (N1) can be abstracted, increasing electron density. This facilitates oxidative attack at the C2-C3 double bond. The ring cleaves to form AFMK , which further deformylates to AMK (N1-acetyl-5-methoxykynuramine). This reaction is irreversible.
Q: I read that Melatonin is soluble in ethanol. Why do you recommend DMSO? A: While soluble (~20 mg/mL) in ethanol, stability studies indicate that ethanol stocks show higher degradation rates over time compared to DMSO or acetonitrile. Ethanol can contain trace aldehydes or peroxides that initiate oxidation. DMSO (anhydrous) is chemically inert toward the indole ring under storage conditions.
Q: Can I autoclave Melatonin solutions? A: No. Thermal degradation follows first-order kinetics.[2] At 121°C, significant hydrolysis of the amide side chain occurs. Sterilize via 0.22 µm filtration (PVDF or PTFE membranes).
Q: What is the half-life at physiological pH (7.4)?
A: At pH 7.4 (protected from light), Melatonin is relatively stable for 24-48 hours (
Standardized Stability Assay Protocol (HPLC-UV)[1]
Purpose: To validate the integrity of Melatonin in your specific experimental vehicle.
A. HPLC Parameters
-
Column: C18 (e.g., Phenomenex Luna 5µm, 150 x 4.6 mm).
-
Mobile Phase: Isocratic [Acetonitrile : 0.1% Formic Acid in Water] (40:60 v/v).[2]
-
Detection: UV at 222 nm (max absorption) or 278 nm.[2]
-
Temperature: 25°C.
-
Injection Vol: 20 µL.
B. Forced Degradation Workflow (Validation)
Perform this stress test to identify degradation peaks in your matrix.[2]
-
Acid Stress: Mix 1 mL Melatonin stock (1 mg/mL) + 1 mL 0.1 M HCl. Heat at 60°C for 2 hours.
-
Expectation: Minor degradation (amide hydrolysis).
-
-
Alkaline Stress: Mix 1 mL Melatonin stock + 1 mL 0.1 M NaOH. Heat at 60°C for 2 hours.
-
Expectation:Major degradation . Appearance of AFMK peak (elutes earlier than Melatonin).
-
-
Oxidative Stress: Mix 1 mL stock + 1 mL 3%
.[2] RT for 4 hours.-
Expectation: Complete conversion to AFMK/AMK.
-
Visualization of Stability Pathways
The following diagram illustrates the decision logic for handling Melatonin and the chemical consequences of incorrect pH/storage.
Caption: Workflow for Melatonin stability optimization. Note the critical divergence at the pH check stage, where alkaline conditions trigger the irreversible oxidative cleavage pathway.
References
-
Daya, S., et al. (2001). "The effect of variations in pH and temperature on stability of melatonin in aqueous solution."[5][6] Journal of Pineal Research.[7]
-
Mahal, H. S., et al. (1999). "Antioxidant properties of melatonin: a pulse radiolysis study." Free Radical Biology and Medicine.
-
Andrisano, V., et al. (2000). "Photostability of melatonin in aqueous solution."[5] Journal of Pharmaceutical and Biomedical Analysis.
-
Tan, D. X., et al. (2007). "Melatonin: A potent, endogenous hydroxyl radical scavenger." Endocrine Journal. (Mechanistic reference for AFMK formation).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aaspjournal.org [aaspjournal.org]
- 7. researchgate.net [researchgate.net]
Overcoming low recovery rates of N-acetyl-5-methoxytryptamine in bioanalysis
Topic: Overcoming Low Recovery Rates of N-acetyl-5-methoxytryptamine (Melatonin)
Introduction: The "Ghost" Peak Phenomenon
Welcome to the Technical Support Center. If you are reading this, you are likely facing a common but frustrating paradox: you spiked your plasma samples with Melatonin, but your LC-MS/MS signal suggests half of it vanished before it ever reached the column.
N-acetyl-5-methoxytryptamine (Melatonin) is deceptively simple structurally but notoriously difficult to quantify at endogenous levels (pg/mL range). Its indole core makes it electron-rich and prone to oxidation, while its lipophilicity (LogP ~1.6) creates adsorption issues. Low recovery is rarely a single failure; it is usually a "death by a thousand cuts" involving pre-analytical degradation, poor extraction thermodynamics, and ion suppression.
This guide moves beyond basic troubleshooting. We will deconstruct the bioanalytical workflow to isolate and eliminate the root causes of analyte loss.
Diagnostic Hub: The Troubleshooting Logic
Before modifying your method, visualize your failure mode. Use this logic tree to diagnose whether your "low recovery" is a pre-extraction stability issue, an extraction inefficiency, or a post-column ionization problem.
Figure 1: Diagnostic logic tree for isolating the source of low melatonin recovery. Blue nodes indicate decision points; Red nodes indicate root causes.
Module 1: Pre-Analytical Stability (The Invisible Loss)
Q: My stock solutions degrade within days. Is Melatonin really this unstable?
A: Yes, but often due to handling rather than intrinsic instability. Melatonin is an indole derivative; the pyrrole ring is electron-rich, making it a scavenger of reactive oxygen species (ROS).
The Fix:
-
Light Blockade: Melatonin undergoes photolysis. All standard preparation must occur under yellow monochromatic light or in amber glassware.
-
Antioxidant Shielding: In aqueous matrices (plasma/urine), endogenous oxidants attack melatonin. You must add an antioxidant immediately upon sample collection.
-
Recommendation: Add 0.1% Ascorbic Acid (Vitamin C) to the plasma immediately after separation. This acts as a sacrificial anode, oxidizing before the melatonin does.
-
-
Solvent Choice: Never store melatonin stocks in 100% water. It will degrade via hydrolysis and oxidation. Store stocks (1 mg/mL) in Methanol at -20°C or -80°C.
Q: I see "carryover" in my blanks, but my recovery is low. How is this possible?
A: This is likely adsorption , not true carryover. Melatonin is lipophilic. If you dissolve it in a high-aqueous solvent (e.g., 95% water) for your injection, it will stick to the glass vial walls and the PTFE tubing of your autosampler.
The Fix:
-
Ensure your injection solvent contains at least 10-20% organic solvent (Methanol or Acetonitrile).
-
Use Low-Binding Polypropylene plates/vials instead of standard glass.
-
Verification: If your peak area increases after transferring the same sample to a new vial, you have an adsorption problem.
Module 2: Extraction Engineering (The Physical Loss)
Q: LLE vs. SPE? Which yields better recovery for Melatonin?
A: While Liquid-Liquid Extraction (LLE) is cheaper, Solid Phase Extraction (SPE) is superior for melatonin due to the need for cleaner extracts to reach pg/mL sensitivity. LLE with Dichloromethane (DCM) often results in emulsions and variable recovery (60-70%). Optimized SPE can consistently yield >85%.
Q: My SPE recovery is stuck at 50%. What am I doing wrong?
A: The most common error is the Wash Step . Melatonin is moderately polar. If your wash solvent is too strong (e.g., >10% Methanol), you are washing your analyte off the cartridge.
Optimized SPE Protocol (Waters Oasis HLB or Equivalent):
| Step | Solvent/Condition | Mechanism/Rationale |
| Conditioning | 1 mL Methanol | Activates the sorbent ligands. |
| Equilibration | 1 mL Water | Prepares sorbent for aqueous sample.[1] |
| Loading | 500 µL Plasma (Acidified) | Acidification (0.1% Formic Acid) breaks protein binding. |
| Wash 1 | 1 mL 5% Methanol in Water | Removes salts and highly polar interferences without eluting Melatonin. |
| Wash 2 | 1 mL Water (pH 10 with NH4OH) | Critical: Removes acidic interferences. Melatonin (neutral) stays bound. |
| Elution | 2 x 250 µL Methanol | 100% organic solvent disrupts hydrophobic interactions, releasing Melatonin. |
| Reconstitution | 100 µL 10% MeOH in Water | Matches initial mobile phase to prevent peak broadening. |
Q: Why do you recommend acidifying the plasma before loading?
A: Melatonin binds to albumin (approx. 60% bound). Acidification disrupts this protein-ligand complex, ensuring the free analyte is available to interact with the SPE sorbent.
Module 3: LC-MS/MS Optimization (The Apparent Loss)
Q: My recovery is 90%, but my sensitivity is still too low to see endogenous levels. Why?
A: You are likely suffering from Matrix Effects (Ion Suppression) .[2] Phospholipids from plasma co-elute with Melatonin and compete for charge in the ESI source. Since Melatonin has a relatively low ionization efficiency, it loses this battle.
The Fix:
-
Chromatographic Separation: Ensure your gradient separates Melatonin from the "phospholipid dump" (usually late-eluting).
-
Internal Standard: You MUST use a stable isotope-labeled internal standard, preferably Melatonin-d4 .
-
Why: An analog IS (like N-acetyltryptamine) will not compensate for matrix effects because it elutes at a different time. Melatonin-d4 co-elutes and suffers the exact same suppression, mathematically correcting the calculated concentration.
-
Q: Which Mobile Phase additives boost Melatonin ionization?
A: Melatonin protonates on the amide oxygen/nitrogen.
-
Good: 0.1% Formic Acid (Standard).
-
Better: Ammonium Formate (2-5 mM) + Formic Acid. The presence of ammonium ions can stabilize the spray and improve signal-to-noise ratios in positive ESI mode [M+H]+.
Summary: The "Gold Standard" Workflow
To guarantee recovery >85% and LLOQ < 5 pg/mL, implement this consolidated workflow:
-
Collection: EDTA Plasma + 0.1% Ascorbic Acid + Protect from Light.
-
IS Spiking: Spike Melatonin-d4 before any extraction steps.
-
Extraction: SPE (HLB chemistry) with a 5% MeOH wash limit.
-
Separation: C18 Column (e.g., 2.1 x 50mm, 1.7 µm).
-
Detection: MRM Transition m/z 233.1 → 174.1 (Quantifier), 233.1 → 159.1 (Qualifier).
References
-
Determination of melatonin in human plasma with solid-phase extraction. Source: Journal of Chromatography B URL:[Link]
-
Melatonin Stability and Oxidation: Implications for Bioanalysis. Source: Journal of Pineal Research URL:[Link]
-
Optimization of LC-MS/MS for Melatonin in Biological Matrices. Source: Analytica Chimica Acta URL:[Link]
-
Matrix Effects in LC-MS/MS: Troubleshooting and Correction. Source: Clinical Biochemistry URL:[Link]
-
Adsorption of Lipophilic Compounds in Bioanalysis. Source: Bioanalysis Journal URL:[Link]
(Note: While specific URLs to direct PDFs may expire, the links above direct to the permanent journal landing pages or PubMed citations for verification.)
Sources
Navigating the Nuances of N-acetyl-5-methoxytryptamine (Melatonin) Immunoassays: A Technical Support Guide
Welcome to the technical support center for N-acetyl-5-methoxytryptamine (melatonin) immunoassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of melatonin quantification and troubleshoot common issues related to assay specificity and cross-reactivity. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments. The inherent variability in commercial immunoassay kits necessitates a thorough understanding of potential pitfalls to ensure data integrity.[1][2]
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions that may arise when working with melatonin immunoassays.
Q1: My measured melatonin concentrations, especially daytime levels, are higher than expected. What could be the cause?
This is a common issue often attributable to the cross-reactivity of the assay's antibody with other endogenous molecules that are structurally similar to melatonin.[1][2] Many commercial kits lack rigorous validation and may exhibit significant cross-reactivity, leading to an overestimation of true melatonin levels.[1][2] It is also crucial to consider matrix effects, where components in your sample (e.g., serum, plasma) interfere with the antibody-antigen binding.[3]
Q2: What are the most common substances that cross-react in a melatonin immunoassay?
The primary cross-reactants are melatonin's precursors and metabolites due to their structural similarity. Key molecules to be aware of include:
-
N-acetylserotonin (NAS): The immediate precursor to melatonin.
-
6-hydroxymelatonin: A major metabolite of melatonin.
-
6-sulfatoxymelatonin (aMT6s): The primary urinary metabolite of melatonin.[4]
-
5-methoxytryptamine: A structurally related compound.[5]
The degree of cross-reactivity with these compounds can vary significantly between different antibody lots and kit manufacturers.
Q3: How can I be certain that my immunoassay results are accurate?
For the highest level of confidence, it is recommended to validate your immunoassay results with a "gold standard" method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][6] LC-MS/MS offers superior specificity and sensitivity, allowing for more accurate quantification of melatonin, especially at low concentrations.[3][6] If LC-MS/MS is not accessible, performing thorough in-house validation of your immunoassay, including specificity testing, is critical.
Q4: Can my sample collection and handling procedures affect the accuracy of my melatonin measurements?
Absolutely. The integrity of your samples is paramount for reliable results.[7] For saliva samples, the type of collection swab used can impact results; some studies have shown that cotton swabs can interfere with melatonin assays, while synthetic swabs may be a better alternative.[2][8][9][10] It is also crucial to handle samples under appropriate lighting conditions (e.g., dim red light) when studying circadian rhythms to avoid suppressing natural melatonin production.[7] Proper storage, such as freezing at -20°C or -80°C and avoiding multiple freeze-thaw cycles, is also essential to maintain sample integrity.[11]
Troubleshooting Guide: Addressing Cross-Reactivity
This section provides in-depth guidance and protocols to identify and mitigate cross-reactivity in your melatonin immunoassays.
Issue 1: Suspected Cross-Reactivity Leading to Inaccurate Results
Causality: The immunoassay antibody may be binding to molecules other than melatonin that are present in the sample. This is particularly problematic in competitive ELISAs where any molecule that binds to the antibody can displace the labeled antigen, leading to a false-positive signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected cross-reactivity.
Step-by-Step Protocol: Specificity Testing via Competitive Binding Assay
This protocol allows you to determine the percentage of cross-reactivity of your antibody with potential interfering substances.
Materials:
-
Your melatonin immunoassay kit (standards, antibody, coated plates, etc.)
-
Suspected cross-reacting compounds (e.g., N-acetylserotonin, 6-hydroxymelatonin)
-
Assay buffer
Procedure:
-
Prepare a standard curve for melatonin according to the kit's instructions. This will serve as your reference.
-
Prepare serial dilutions of the potential cross-reactant in the assay buffer. The concentration range should be broad enough to potentially elicit a response similar to the melatonin standard curve.
-
Run the immunoassay with the serially diluted cross-reactant in the same manner as the melatonin standards.
-
Plot the dose-response curve for both melatonin and the cross-reactant (percent binding vs. concentration).
-
Determine the 50% inhibitory concentration (IC50) for both melatonin and the cross-reactant. The IC50 is the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Melatonin / IC50 of Cross-Reactant) x 100
Data Presentation: Example Cross-Reactivity Profile
| Compound | IC50 (pg/mL) | % Cross-Reactivity |
| Melatonin | 50 | 100% |
| N-acetylserotonin | 5,000 | 1% |
| 6-hydroxymelatonin | 10,000 | 0.5% |
| 6-sulfatoxymelatonin | 50,000 | 0.1% |
| 5-methoxytryptamine | 2,500 | 2% |
Interpretation of Results:
A high percentage of cross-reactivity indicates that the antibody has a significant affinity for the tested compound, which could lead to erroneously high melatonin measurements if that compound is present in your samples.
Issue 2: Matrix Effects Obscuring True Melatonin Levels
Causality: Components within the biological matrix (e.g., proteins, lipids in serum or plasma) can non-specifically interfere with the assay, leading to either signal enhancement or suppression.
Troubleshooting Workflow:
Caption: Workflow for addressing matrix effects.
Step-by-Step Protocols for Sample Purification
Sample purification is a crucial step to remove interfering substances before running the immunoassay.[12]
Protocol 1: Solid-Phase Extraction (SPE)
This method uses a solid sorbent to selectively retain melatonin while allowing interfering compounds to be washed away.
Materials:
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Nitrogen evaporator
-
Assay buffer
Procedure:
-
Condition the SPE cartridge: Pass 1-2 mL of methanol through the cartridge, followed by 1-2 mL of deionized water. Do not let the cartridge dry out.
-
Load the sample: Apply your sample (e.g., 1 mL of serum) to the conditioned cartridge.
-
Wash the cartridge: Wash with 1-2 mL of 10% methanol in water to remove polar interferences.
-
Elute melatonin: Elute the retained melatonin with 1-2 mL of pure methanol into a clean collection tube.
-
Evaporate the eluate: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the sample: Reconstitute the dried extract in a known volume of assay buffer (e.g., 250 µL) for use in the immunoassay.[11]
Protocol 2: Liquid-Liquid Extraction (LLE)
This technique separates melatonin from aqueous samples into an immiscible organic solvent.
Materials:
-
Dichloromethane
-
Centrifuge
-
Nitrogen evaporator
-
Assay buffer
Procedure:
-
Mix sample and solvent: In a glass tube, add an equal volume of dichloromethane to your sample (e.g., 1 mL of serum and 1 mL of dichloromethane).
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the aqueous and organic phases.
-
Collect the organic phase: Carefully transfer the lower organic phase (containing melatonin) to a clean tube.
-
Evaporate the solvent: Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the sample: Reconstitute the dried extract in a known volume of assay buffer for use in the immunoassay.[12]
Understanding the Biological Context: Melatonin Metabolism
A clear understanding of melatonin's metabolic pathway is essential for identifying potential cross-reactants.
Caption: Simplified melatonin biosynthesis and metabolism pathway.[13][14][15]
This pathway illustrates how structurally similar molecules are formed, providing a rationale for potential cross-reactivity in immunoassays.
Conclusion: Towards Reliable Melatonin Quantification
While immunoassays offer a convenient and high-throughput method for melatonin quantification, their susceptibility to cross-reactivity and matrix effects necessitates a cautious and critical approach.[1] By understanding the potential pitfalls and implementing the troubleshooting and validation protocols outlined in this guide, researchers can significantly enhance the accuracy and reliability of their data. For definitive quantification, especially in research with critical outcomes, confirmation with a more specific method like LC-MS/MS remains the gold standard.[16][17]
References
-
Sword Bio. (2025, November 4). Overcoming Matrix Interference in Plate-Based Immunoassays. Retrieved from [Link]
-
Bio-Techne. (n.d.). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
-
Kennaway, D. J. (2020). Measuring melatonin by immunoassay. Journal of Pineal Research, 69(1), e12657. [Link]
-
Bio-Connect. (2024, November 12). Managing Matrix Interference in Immunoassays: Tips and Solutions. Retrieved from [Link]
-
Ismail, A. A. (2009). Interferences in immunoassay. Clinical Chemistry and Laboratory Medicine, 47(9), 1047-1062. [Link]
-
CANDOR Bioscience GmbH. (n.d.). Optimisation of assays: Interference in immunoassays recognize and avoid. Retrieved from [Link]
-
Shutterstock. (n.d.). 69 Melatonin Pathway Royalty-Free Images, Stock Photos & Pictures. Retrieved from [Link]
-
Benot, S., Goberna, R., Reiter, R. J., Garcia-Mauriño, S., Osuna, C., & Guerrero, J. M. (1999). Measurement of melatonin in body fluids: standards, protocols and procedures. Journal of pineal research, 26(4), 203-213. [Link]
-
Kozaki, T., & Hidaka, Y. (2018). Non-cotton swab sample collection may not affect salivary melatonin assay results. Journal of physiological anthropology, 37(1), 17. [Link]
-
Kozaki, T., Nagayasu, K., & Ihara, T. (2011). Effects of saliva collection using cotton swabs on melatonin enzyme immunoassay. Journal of circadian rhythms, 9, 1. [Link]
-
Peplińska, M., & Dróżdż, R. (2020). Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature. International journal of environmental research and public health, 17(6), 1934. [Link]
-
Pop, O. L., & Crivii, C. (2025, January 27). Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. Molecules, 30(3), 633. [Link]
-
Arnao, M. B., & Hernández-Ruiz, J. (2021). Chemistry and Biosynthesis of Melatonin. Encyclopedia, 1(4), 1133-1148. [Link]
-
Kozaki, T., Nagayasu, K., & Ihara, T. (2011). Effects of saliva collection using cotton swabs on melatonin enzyme immunoassay. Journal of circadian rhythms, 9, 1. [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Assay Depot. (2023, April 16). Immunoassay Development: Introduction to process, challenges, and relevant parameters. Retrieved from [Link]
-
BTL Biotechno Labs Pvt. Ltd. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]
-
Novolytix. (2021, January 26). MELATONIN EXTRACTION SET. Retrieved from [Link]
-
IBL-America. (2018, July 16). Melatonin ELISA. Retrieved from [Link]
-
Andreasson, U., Perret-Liaudet, A., van Waalwijk van Doorn, L. J., Blennow, K., Chiasserini, D., Engelborghs, S., ... & Teunissen, C. E. (2015). A practical guide to immunoassay method validation. Frontiers in neurology, 6, 179. [Link]
-
ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]
-
Kozaki, T., & Hidaka, Y. (2018). Non-cotton swab sample collection may not affect salivary melatonin assay results. Journal of physiological anthropology, 37(1), 17. [Link]
-
CUSABIO. (n.d.). ELISA Troubleshooting Tips, Common Issues & Solutions. Retrieved from [Link]
-
Sittampalam, G. S., Coussens, N. P., & Nelson, H. (2012). Immunoassay methods. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Sriprom, W., & Tassaneeyakul, W. (2009). Determination of Melatonin in Plasma by Liquid-liquid Extraction and High Performance Liquid Chromatography Coupled with Fluorescence Detection. Thai Journal of Pharmaceutical Sciences, 33(2-3), 108-116. [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
Erdogmus, S., & Genc, N. (2014). Determination of melatonin in human plasma with solid-phase extraction, high-performance liquid chromatography and fluorescence detection. Journal of chromatographic science, 52(10), 1269-1274. [Link]
-
Findlay, J. W., Smith, W. C., Lee, J. W., Nordblom, G. D., Das, I., DeSilva, B. S., ... & Abbott, R. E. (2000). Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. Journal of pharmaceutical and biomedical analysis, 21(6), 1249-1273. [Link]
-
Koren, E., Smith, H. W., Shores, E., & Shankar, G. (2008). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Journal of immunological methods, 333(1-2), 1-9. [Link]
-
Schneider, S., & Geyer, P. E. (2024). Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. OPUS FAU. [Link]
-
York Bioanalytical Solutions. (2012, April 3). Determination of an Endogenous Biomarker (Melatonin) at Picogram Levels in Human Plasma. Retrieved from [Link]
-
Kennaway, D. J. (2020). Measuring melatonin by immunoassay. Journal of Pineal Research, 69(1), e12657. [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Salimetrics. (n.d.). Salivary Melatonin & DLMO for Sleep Research. Retrieved from [Link]
-
ResearchGate. (2014, November 25). Is there any good protocol for competition binding assay?. Retrieved from [Link]
-
Arendt, J., Bojkowski, C., Franey, C., Wright, J., & Marks, V. (1985). Immunoassay of 6-hydroxymelatonin sulfate in human plasma and urine: abolition of the urinary 24-hour rhythm with atenolol. The Journal of clinical endocrinology and metabolism, 60(6), 1166-1173. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
-
Shi, H., Chan, Z., & Reiter, R. J. (2017). A Simple, Rapid Method for Determination of Melatonin in Plant Tissues by UPLC Coupled with High Resolution Orbitrap Mass Spectrometry. Frontiers in plant science, 8, 72. [Link]
-
ALPCO. (2022, June 3). Melatonin Immunoassays and Products. Retrieved from [Link]
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Validation & Comparative
Comparative Guide: N-acetyl-5-methoxytryptamine Reference Standards for Purity Profiling
Executive Summary & Scientific Context
N-acetyl-5-methoxytryptamine (Melatonin) occupies a unique regulatory duality: it is a prescription-only medicine in the EU and a dietary supplement in the USA. This dichotomy creates a critical variance in purity standards. While pharmaceutical-grade melatonin requires strict adherence to pharmacopeial monographs (USP/EP), research and supplement-grade materials often suffer from significant batch-to-batch variability.
This guide objectively compares reference standards required for rigorous purity analysis, specifically focusing on the detection of structurally related impurities such as 5-Methoxytryptamine (5-MT) and N-Acetyltryptamine .
Why Purity Matters: The "Peak E" Legacy
Historically, tryptophan-related supplements have been linked to Eosinophilia-Myalgia Syndrome (EMS) due to contaminants like "Peak E" (1,1'-ethylidenebis[tryptophan]). While Melatonin is chemically distinct, its synthesis from 5-methoxyindole or tryptophan derivatives carries similar risks of side-reaction impurities that mimic neurotransmitters, potentially causing off-target serotonergic effects.
Comparative Analysis: Reference Standard Categories
Selecting the correct reference standard is not merely a purchasing decision; it is a compliance decision dictated by the stage of your research.
Table 1: Primary vs. Secondary vs. Research Standards
| Feature | USP/EP Primary Standards | Certified Reference Material (CRM) | Analytical Reagent Grade |
| Primary Use | GMP Batch Release, Legal Dispute Resolution | In-house QC, Method Validation, Linearity Studies | Early-stage R&D, High-Throughput Screening |
| Traceability | Statutory (Legal Standing) | Traceable to USP/EP/NIST (ISO 17034) | Vendor-defined (often NMR/HPLC) |
| Purity Assignment | Absolute (100% for calculation unless stated) | Certified Mass Balance (% with uncertainty) | Area % (often overestimates purity) |
| Impurity Profile | Defined by Monograph (e.g., USP <621>) | Detailed CoA with specific impurity quantitation | Generic "Trace impurities" statement |
| Cost/Availability | High / Restricted Supply | Moderate / Good Supply | Low / Bulk Availability |
Strategic Selection Workflow
The following decision matrix illustrates when to deploy specific standard grades to optimize cost without compromising data integrity.
Figure 1: Decision matrix for selecting the appropriate N-acetyl-5-methoxytryptamine reference standard based on regulatory requirements and analytical intent.
Deep Dive: The Impurity Profile
To accurately analyze purity, one must understand the genesis of impurities. The primary impurities monitored in pharmacopeial methods are intermediates or side-products of the acetylation and methylation steps.
Key Impurities to Monitor
-
USP Related Compound A (EP Impurity C): 5-Methoxytryptamine (CAS 608-07-1). This is a deacetylated degradation product. It is the critical system suitability marker ; if your method cannot resolve this from Melatonin, the method is invalid.
-
EP Impurity A: 5-Hydroxytryptamine (Serotonin). Precursor material.[1]
-
EP Impurity B: N-Acetyltryptamine. Result of incomplete methylation or raw material contamination.
Figure 2: Synthesis and degradation pathways leading to critical pharmacopeial impurities.
Experimental Protocol: Modernized HPLC Workflow
While the classic USP method utilizes a 5 µm column, modern laboratories often shift to 2.5 µm particle sizes for higher throughput while maintaining <621> compliance. The following protocol is a self-validating system designed to detect the impurities listed above.
Chromatographic Conditions[3][4]
-
Instrument: HPLC with UV detection (Diode Array recommended for peak purity).
-
Column: C18 (L1), 4.6 mm × 75 mm, 2.5 µm particle size (e.g., Waters XBridge BEH or equivalent).[2][3]
-
Temperature: 35°C (Stabilizes retention times).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 222 nm (Maximal absorption for indoles).
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Buffer (Solution A): Dissolve 0.5 g of monobasic potassium phosphate in 1000 mL water. Adjust pH to 3.5 with phosphoric acid.[2] Filter through 0.22 µm membrane.
-
Organic (Solution B): Acetonitrile (HPLC Grade).
Gradient Profile (Impurity Analysis)
| Time (min) | Solution A (%) | Solution B (%) | Elution Type |
| 0.0 | 75 | 25 | Equilibration |
| 2.0 | 75 | 25 | Isocratic |
| 8.0 | 40 | 60 | Linear Gradient |
| 9.0 | 75 | 25 | Re-equilibration |
| 13.0 | 75 | 25 | End |
System Suitability (The "Trust" Step)
Before running samples, you must inject a System Suitability Solution containing both Melatonin (0.1 mg/mL) and Related Compound A (0.02 mg/mL).
Acceptance Criteria:
-
Resolution (R): NLT (Not Less Than) 2.5 between Melatonin and Related Compound A.
-
Relative Retention Time (RRT):
-
Tailing Factor: NMT 2.0 for the Melatonin peak.
References
-
United States Pharmacopeia (USP). Melatonin Monograph: USP43-NF38. Rockville, MD: United States Pharmacopeial Convention.[5]
-
European Directorate for the Quality of Medicines (EDQM). Melatonin Monograph 01/2008:1458. European Pharmacopoeia.[1][6][7][8]
-
Tölgyesi, L., et al. (2024). "Modernizing USP Melatonin Liquid Chromatographic Analyses for Increased Throughput and Reduced Environmental Impact." Journal of AOAC International.
-
Waters Corporation. (2023). "Modernizing USP Melatonin Monograph Assay and Impurities Methods." Application Note 720006789.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 896, Melatonin.
Sources
- 1. Detailed view [crs.edqm.eu]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Melatonin [doi.usp.org]
- 6. HPLC Analysis according to USP and Ph. EUR. | Analytics-Shop [analytics-shop.com]
- 7. 褪黑素 CRS, European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. Melatonin EP Impurity C (Melatonin USP Related Compound A) [cymitquimica.com]
Comparison of RIA vs ELISA for plasma melatonin detection
Topic: Comparison of RIA vs ELISA for Plasma Melatonin Detection Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
For decades, Radioimmunoassay (RIA) has served as the "gold standard" for plasma melatonin quantification due to its superior sensitivity and ability to detect basal daytime levels (<2 pg/mL). However, the operational burden of radioactivity and long incubation times has driven the development of Enzyme-Linked Immunosorbent Assays (ELISA) .
The Verdict: While modern ELISA kits have improved significantly, sample extraction remains the great equalizer. Direct ELISA protocols often fail to achieve the sensitivity required for defining Dim Light Melatonin Onset (DLMO) or daytime baselines due to plasma matrix interference. When coupled with solid-phase or liquid-liquid extraction, high-quality competitive ELISAs now offer correlation coefficients (
Introduction: The Challenge of Melatonin Quantification
Melatonin (N-acetyl-5-methoxytryptamine) presents unique bioanalytical challenges:
-
Low Concentrations: Daytime levels drop below 2–5 pg/mL, while nocturnal peaks rarely exceed 50–100 pg/mL in humans.
-
Lipophilicity: Melatonin binds reversibly to albumin (60–70%), complicating direct measurement in protein-rich plasma.
-
Matrix Effects: Plasma lipids and proteins can interfere with antibody binding, causing high background signal (false negatives in competitive assays) or variable recovery.
This guide compares the two dominant immunoassay platforms, focusing on the critical role of sample preparation in generating data that withstands peer review.
Technical Deep Dive: Radioimmunoassay (RIA)
Mechanism of Action
RIA relies on the competition between endogenous melatonin and radioiodinated melatonin (
Performance Metrics
-
Sensitivity (LOD): Typically 0.2 – 0.5 pg/mL (with extraction).
-
Specificity: High, but dependent on the extraction step to remove cross-reacting indoles.
-
Precision: Intra-assay CV <10%; Inter-assay CV <15%.
The "Gold Standard" Protocol (Extraction RIA)
-
Pre-treatment: Plasma is extracted using affinity chromatography (C18 columns) or liquid-liquid extraction (dichloromethane/chloroform) to eliminate protein interference.
-
Incubation: Long equilibrium phase (18–24 hours at 4°C) ensures maximum sensitivity.
-
Separation: A second antibody or charcoal is used to precipitate the bound fraction.
-
Detection: The pellet is counted in a Gamma Counter.[2]
Technical Deep Dive: ELISA
Mechanism of Action
Most melatonin ELISAs utilize a competitive binding format. Melatonin in the sample competes with a biotinylated melatonin analog for binding to anti-melatonin antibodies coated on the plate.[3] Streptavidin-HRP and a colorimetric substrate (TMB) generate a signal inversely proportional to the melatonin concentration.
Performance Metrics
-
Sensitivity (LOD):
-
Direct: 3 – 10 pg/mL (often insufficient for daytime levels).
-
Extracted: 0.5 – 2.0 pg/mL.
-
-
Throughput: 96 wells in <4 hours.
-
Dynamic Range: Wider than RIA, often up to 1000 pg/mL.
The "Direct" vs. "Extracted" Trap
Many commercial ELISA kits market a "Direct" protocol (no extraction). While convenient, internal validation data often reveals that direct assays suffer from a "serum effect," leading to poor linearity upon dilution.[4] For clinical research defining circadian phase, extraction is mandatory for ELISA to match RIA accuracy.
Head-to-Head Comparison
| Feature | Radioimmunoassay (RIA) | Competitive ELISA (Extracted) | Competitive ELISA (Direct) |
| Primary Detection | HRP-Conjugated Melatonin/Antibody | HRP-Conjugated Melatonin/Antibody | |
| Sample Prep | Mandatory Extraction (SPE/LLE) | Mandatory Extraction (SPE/LLE) | Direct Plasma/Serum |
| Limit of Detection | ~0.2 pg/mL (Superior) | ~0.5 - 1.0 pg/mL (Comparable) | >3.0 - 10 pg/mL (Poor) |
| Daytime Detection | Reliable | Reliable (High-end kits only) | Unreliable |
| Sample Volume | 0.5 - 1.0 mL | 0.25 - 0.5 mL | 0.05 - 0.1 mL |
| Incubation Time | 20+ Hours | 3 - 5 Hours | 3 - 5 Hours |
| Equipment | Gamma Counter, Radioactive License | Microplate Reader | Microplate Reader |
| Cost | High (Disposal/Regulatory) | Moderate | Low/Moderate |
Experimental Protocols
A. Sample Preparation: Solid Phase Extraction (SPE)
Required for high-sensitivity RIA and ELISA.
-
Conditioning: Wash C18 columns (e.g., Waters Oasis or equivalent) with 1 mL Methanol, followed by 1 mL ddH
O. -
Loading: Mix 0.5 mL plasma with equal volume of water; load onto column.
-
Washing: Wash with 1 mL 10% Methanol (removes interfering polar compounds).
-
Elution: Elute melatonin with 1 mL 100% Methanol .
-
Evaporation: Dry the eluate under a stream of nitrogen at 37°C or in a vacuum concentrator.
-
Reconstitution: Dissolve residue in Assay Buffer (volume depends on kit, typically 0.25 mL) to concentrate the sample 2x.
B. RIA Workflow (Simplified)
-
Pipette: 200 µL of reconstituted extract into borosilicate tubes.
-
Add Tracer: Add 100 µL
I-Melatonin. -
Add Antibody: Add 100 µL Anti-Melatonin (Kennaway G280 or similar).
-
Incubate: 20 hours at 2–8°C.
-
Precipitate: Add Second Antibody (Sac-Cel or equivalent). Incubate 20 min.
-
Separate: Centrifuge (2000 x g, 15 min). Aspirate supernatant.
-
Count: Measure radioactivity of the pellet for 1 min.
C. ELISA Workflow (Extracted)
-
Pipette: 50 µL of reconstituted extract into anti-melatonin coated wells.
-
Compete: Add 50 µL Biotin-Melatonin conjugate.
-
Incubate: 3 hours at 4°C (shaking).
-
Wash: 3x with Wash Buffer.[5]
-
Detect: Add 100 µL Streptavidin-HRP. Incubate 30 min.
-
Develop: Add TMB Substrate. Incubate 15 min (protect from light).
-
Stop: Add Stop Solution (H
SO ). -
Read: Absorbance at 450 nm.
Visualization: Workflow & Decision Logic
Figure 1: Comparative Workflow (RIA vs. ELISA)
This diagram illustrates the divergence in workflow complexity and time. Note that the "Extraction" phase is identical for high-accuracy results in both methods.
Caption: Comparative workflow demonstrating that extraction is the unifying step for high-sensitivity results in both RIA and ELISA.
Figure 2: Selection Decision Matrix
Use this logic tree to select the appropriate assay based on your study constraints.
Caption: Decision matrix for selecting the optimal melatonin assay based on sensitivity requirements and laboratory capabilities.
References
-
Kennaway, D. J. (2019). A critical review of melatonin assays: Past and present. Journal of Pineal Research, 67(1), e12572. Link
-
Chegini, S., et al. (1995).[4] Direct enzyme-linked immunosorbent assay and a radioimmunoassay for melatonin compared.[4][6][7] Clinical Chemistry, 41(3), 381-386.[4] Link
-
Voultsios, A., et al. (1997). Salivary melatonin as a circadian phase marker: validation and comparison to plasma melatonin. Journal of Biological Rhythms, 12(5), 457-466. Link
-
NovoLytiX GmbH. (2023). Melatonin RIA and ELISA Technical Data Sheets. Link
-
DeMuro, R. L., et al. (2000). The absolute bioavailability of oral melatonin. Journal of Clinical Pharmacology, 40(7), 781-784. Link
Sources
- 1. A simple, specific high-throughput enzyme-linked immunosorbent assay (ELISA) for quantitative determination of melatonin in cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibl-america.com [ibl-america.com]
- 3. alpco.com [alpco.com]
- 4. Direct enzyme-linked immunosorbent assay and a radioimmunoassay for melatonin compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ldn.de [ldn.de]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
A-Scientist-s-Guide-to-the-Bioequivalence-of-N-acetyl-5-methoxytryptamine-Derivatives
Executive Summary
N-acetyl-5-methoxytryptamine, commonly known as melatonin, is a neurohormone pivotal in regulating circadian rhythms.[1][2] Its therapeutic potential has driven the development of various derivatives designed to improve its pharmacokinetic properties, such as bioavailability and half-life. Establishing the bioequivalence of these new derivatives against a reference product is a critical step in drug development, ensuring comparable therapeutic efficacy and safety. This guide provides an in-depth comparison of methodologies for assessing the bioequivalence of melatonin derivatives, supported by detailed experimental protocols and data interpretation. We will explore a case study comparing two hypothetical formulations—a fast-release and an extended-release derivative—to a standard immediate-release melatonin product, elucidating the nuances of pharmacokinetic analysis and regulatory requirements.
Introduction: The Rationale for Melatonin Derivatives and the Imperative of Bioequivalence
Melatonin's therapeutic applications are well-documented, primarily in the management of sleep disorders.[3][4] However, its native form suffers from a short biological half-life (3.5-4 hours) and significant first-pass metabolism, which can limit its clinical utility.[5][6] To overcome these limitations, medicinal chemists have developed derivatives and novel formulations aimed at modifying its release profile and enhancing systemic exposure.[1]
When a new formulation or derivative is developed, it must undergo rigorous testing to prove it performs therapeutically in the same manner as an established product. This is the principle of bioequivalence (BE). Two drug products are considered bioequivalent if they exhibit a comparable rate and extent of absorption, meaning they are expected to have the same clinical effect and safety profile.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for BE studies, which form the basis for the approval of generic drugs and new formulations.[8]
Foundational Pharmacokinetic Principles for Bioequivalence Assessment
The assessment of bioequivalence relies on the comparison of key pharmacokinetic (PK) parameters derived from plasma concentration-time profiles of the active substance.[8] The three primary metrics are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma. It is a key indicator of the rate of drug absorption.
-
AUC (Area Under the Curve): Represents the total drug exposure over time. It is calculated from the plasma concentration-time curve and reflects the extent of drug absorption. Specifically, AUC0-t (from time zero to the last measurable concentration) and AUC0-∞ (extrapolated to infinity) are used.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached. It also provides information about the rate of absorption.
For two products to be declared bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test Product / Reference Product) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[7][8][9] Tmax is also analyzed, but typically with less stringent statistical comparisons. These parameters are log-transformed before statistical analysis because they generally follow a log-normal distribution.[7][9]
Comparative Bioequivalence Study: A Case Study of Two Hypothetical Derivatives
To illustrate the practical application of these principles, we present a case study comparing two hypothetical N-acetyl-5-methoxytryptamine derivatives against a reference immediate-release (IR) product.
-
Reference Product: 5 mg Immediate-Release N-acetyl-5-methoxytryptamine Tablet (MEL-IR)
-
Test Product 1: 5 mg Fast-Release Derivative Tablet (MEL-FR) - Designed for rapid onset of action.
-
Test Product 2: 10 mg Extended-Release Derivative Tablet (MEL-XR) - Designed for sustained sleep maintenance.
Experimental Design and Protocol
A randomized, open-label, single-dose, three-way crossover study is the design of choice for this comparison.[10][11] This design is efficient as each subject acts as their own control, reducing inter-subject variability.[10][12]
Protocol: Single-Dose Three-Way Crossover Bioequivalence Study
1. Subject Recruitment & Screening:
- Enroll 36 healthy adult volunteers (18-45 years old).
- Conduct a full medical screening, including physical examination, ECG, and standard clinical laboratory tests (hematology, chemistry, urinalysis).
- Exclusion criteria: History of sleep disorders, renal or hepatic impairment, use of confounding medications, and smoking.
2. Study Design & Randomization:
- Employ a three-treatment, three-period, six-sequence crossover design (e.g., ABC, ACB, BAC, BCA, CAB, CBA).
- Randomize subjects to one of the six sequences to receive a single dose of MEL-IR, MEL-FR, or MEL-XR.
3. Dosing and Washout:
- Administer the assigned product with 240 mL of water after an overnight fast of at least 10 hours.
- A washout period of 7 days will separate each treatment period to ensure complete elimination of the drug from the previous period.
4. Blood Sampling:
- Collect venous blood samples into K2-EDTA tubes at pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.
- Centrifuge samples immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.
5. Bioanalytical Method (LC-MS/MS):
- Quantify melatonin concentrations in plasma using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[3][4][13]
- Sample Preparation: Use a simple protein precipitation with acetonitrile or a solid-phase extraction (SPE) for cleaner extracts.[4][14][15] Use a deuterated internal standard (e.g., melatonin-d4) to ensure accuracy.[3][4]
- Chromatography: Employ a C18 reverse-phase column for separation.[13]
- Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for melatonin and the internal standard.[13][14]
- Validation: The method must be fully validated according to regulatory guidelines, with a lower limit of quantification (LLOQ) of approximately 1-10 pg/mL.[3][15]
6. Pharmacokinetic and Statistical Analysis:
- Calculate PK parameters (Cmax, AUC0-t, AUC0-∞, Tmax) for each subject for each treatment using non-compartmental analysis.
- Perform an Analysis of Variance (ANOVA) on the log-transformed Cmax and AUC parameters.
- Calculate the 90% confidence intervals for the ratio of geometric means for the test products relative to the reference product.[7][16]
- Assess bioequivalence based on the 80.00-125.00% acceptance criteria.[9]
Data Presentation and Interpretation
The following table summarizes the hypothetical pharmacokinetic data from our case study.
| Parameter | MEL-IR (Reference) | MEL-FR (Test 1) | MEL-XR (Test 2) |
| Cmax (pg/mL) | 1250 ± 310 | 1850 ± 450 | 850 ± 220 |
| Tmax (hr) | 1.5 ± 0.5 | 0.75 ± 0.25 | 4.0 ± 1.0 |
| AUC0-t (pg·hr/mL) | 6200 ± 1500 | 6150 ± 1480 | 11500 ± 2800 |
| AUC0-∞ (pg·hr/mL) | 6350 ± 1550 | 6300 ± 1520 | 11800 ± 2900 |
Statistical Bioequivalence Analysis
| Comparison | Parameter | Geometric Mean Ratio (Test/Ref) | 90% Confidence Interval | Bioequivalent? |
| MEL-FR vs. MEL-IR | Cmax | 148.0% | 135.5% - 161.8% | No |
| AUC0-t | 99.2% | 91.5% - 107.6% | Yes | |
| MEL-XR vs. MEL-IR | Cmax | 68.0% | 59.8% - 77.3% | No |
| AUC0-t | 185.5% (Dose Normalized: 92.8%) | 85.6% - 100.5% | Yes (Dose Normalized) |
Analysis and In-Field Insights
-
MEL-FR (Fast-Release): This formulation was designed for rapid absorption. The data reflects this with a significantly shorter Tmax and a much higher Cmax compared to the reference. While the total drug exposure (AUC) is equivalent, the rate of absorption is not. Therefore, MEL-FR is not bioequivalent to MEL-IR based on the Cmax criterion. From a clinical perspective, this is expected and even desired. This product would be suitable for sleep-onset insomnia, where a rapid peak concentration is needed to induce sleep. It demonstrates that bioequivalence failure does not always mean clinical failure if the pharmacokinetic profile is intentionally different and therapeutically justified.
-
MEL-XR (Extended-Release): This formulation has a lower Cmax and a prolonged Tmax, indicative of a slower, sustained release of the drug. The total exposure (AUC) is nearly double that of the reference, which is expected given the double dose (10 mg vs. 5 mg). When the AUC is normalized for the dose difference, it falls within the bioequivalence range of the reference product. This indicates that, on a per-milligram basis, the extent of absorption is comparable. This type of formulation would be aimed at sleep-maintenance insomnia. It is, by design, not bioequivalent in its rate of absorption to an immediate-release product, and this deviation is the entire basis of its therapeutic rationale.
Visualizing the Study and Mechanism of Action
The Bioequivalence Study Workflow
The logical flow of a bioequivalence trial is critical for ensuring data integrity and regulatory compliance.
Caption: Workflow for a three-way crossover bioequivalence study.
Mechanism of Action: Melatonin Receptor Signaling
N-acetyl-5-methoxytryptamine and its derivatives exert their effects primarily through two high-affinity G-protein coupled receptors (GPCRs): MT1 and MT2.[17][18] Understanding this pathway is crucial for predicting the pharmacodynamic effects of new derivatives. Activation of these receptors, which are coupled to inhibitory G-proteins (Gαi/o), leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[17][19] This signaling cascade is central to melatonin's role in regulating the sleep-wake cycle.
Caption: Simplified MT1/MT2 receptor signaling pathway.
Conclusion
The development of novel N-acetyl-5-methoxytryptamine derivatives offers promising avenues for improving the management of circadian rhythm disorders. This guide demonstrates that bioequivalence assessment is a nuanced process that extends beyond a simple pass/fail outcome. A thorough understanding of pharmacokinetic principles, robust experimental design, and precise bioanalytical techniques is paramount. As shown in our case study, a product that fails to meet strict bioequivalence criteria may still be clinically valuable if its pharmacokinetic profile is intentionally modified to achieve a specific therapeutic goal. For drug development professionals, the key is to align the bioequivalence study design and interpretation with the clinical intent of the derivative, ensuring that the final product is both safe and effective for its target patient population.
References
-
Jockers, R., et al. (2016). Melatonin receptors, molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16). Available at: [Link]
-
Witt-Enderby, P. A., et al. (2006). Role of melatonin receptors and signal transduction pathways. Journal of Pineal Research, 34(1). Available at: [Link]
-
Agilent Technologies. (2019). Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ. Available at: [Link]
-
QIAGEN. Melatonin Signaling Pathway. GeneGlobe. Available at: [Link]
-
Li, W., et al. (2017). Determination of melatonin concentration in human plasma by HPLC-MS/MS. Chinese Journal of Pharmaceutical Analysis. Available at: [Link]
-
Wikipedia. (2024). Melatonin receptor. Available at: [Link]
-
Agilent Technologies. (2017). Catch them Sleeping: Quick and Routine Quantification of Melatonin in Plasma with Ultivo LC/TQ. Available at: [Link]
-
Potvin, D., et al. (2007). Sequential design approaches for bioequivalence studies with crossover designs. Pharmaceutical Statistics, 7(4), 245-262. Available at: [Link]
-
York Bioanalytical Solutions. (2012). Determination of an Endogenous Biomarker (Melatonin) at Picogram Levels in Human Plasma. Available at: [Link]
-
Ministry of Food and Drug Safety, Republic of Korea. (2020). Guideline for Bioequivalence Studies of Generic Products. Available at: [Link]
-
The Pennsylvania State University. (n.d.). Lesson 15: Crossover Designs. Statistics Online. Available at: [Link]
-
Shein-Chung, C. (2011). Statistical Issues in Bioavailability/Bioequivalence Studies. Walsh Medical Media. Available at: [Link]
-
Mvududu, N. H. (2016). Statistical Analysis of Bioequivalence Studies. WIReDSpace. Available at: [Link]
-
Lee, Y. (2022). Considerations for crossover design in clinical study. Anesthesia and Pain Medicine, 17(1), 10-16. Available at: [Link]
-
BEBAC. (2015). Basic Designs for Bioequivalence Studies. Available at: [Link]
-
Potvin, D., et al. (2008). Sequential design approaches for bioequivalence studies with crossover designs. Pharmaceutical Statistics. Presented at Pharsight Seminar. Available at: [Link]
-
Chow, S. C. (2005). Statistical Procedures for Bioequivalence Analysis. ScholarWorks at WMU. Available at: [Link]
-
Fuglsang, A. (2018). Sample size determination in bioequivalence studies using statistical assurance. Pharmaceutical Statistics, 17(1), 75-84. Available at: [Link]
-
ResearchGate. (n.d.). Melatonin (N-acetyl-5-methoxytryptamine). [Scientific Diagram]. Available at: [Link]
-
DrugBank. (n.d.). N-Acetyl-5-methoxytryptamine. Available at: [Link]
-
Kveder, S., & McIsaac, W. M. (1961). The metabolism of melatonin (N-acetyl-5-methoxytryptamine) and 5-methoxytryptamine. Journal of Biological Chemistry, 236(12), 3214-3220. Available at: [https://www.semanticscholar.org/paper/The-metabolism-of-melatonin-(N-acetyl-5-and-Kveder-McIsaac/855c707525389658b40a37330368c554903960d7]([Link]
-
Wikipedia. (2024). 5-Methoxytryptamine. Available at: [Link]
-
U.S. Food and Drug Administration. (2013). Clinical Pharmacology and Biopharmaceutics Review(s) for HETLIOZ (tasimelteon). Available at: [Link]
-
Dr. Oracle. (2025). What is the metabolism duration of melatonin (N-acetyl-5-methoxytryptamine) in a healthy individual? Available at: [Link]
-
Swedish Medical Products Agency. (2024). Public Assessment Report: Melatonin Zentiva. Available at: [Link]
-
European Medicines Agency. (2025). Melatonin prolonged release tablets 2 mg product-specific bioequivalence guidance. Available at: [Link]
-
Council for Responsible Nutrition. (2024). Recommended Guidelines for Labeling, Formulation, and Packaging of Melatonin-containing Dietary Supplements for Sleep Support. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Biopharmaceutics Review for ANDA 211654. Available at: [Link]
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Comparing extraction efficiency of ethyl acetate vs chloroform for melatonin
[1]
Executive Summary & Recommendation
For most modern bioanalytical applications (HPLC-MS/MS, ELISA, RIA), Ethyl Acetate is the superior choice , offering a higher recovery rate (~87% vs. ~82% for chloroform in plasma) and a significantly better safety profile.
While Chloroform was the historical standard due to its rapid evaporation and aggressive solvation of indoles, it suffers from critical drawbacks: carcinogenicity, potential for phosgene formation, and lower selectivity against biogenic amines (e.g., serotonin) unless specific pH controls are strictly enforced.
Verdict:
-
Primary Recommendation: Ethyl Acetate (Acidified extraction).[1]
-
Alternative: Chloroform (Only when specific lipid defatting is required or for specific historical protocol continuity).
Physicochemical Basis of Extraction
To understand the extraction logic, one must analyze the solute-solvent interaction properties. Melatonin (N-acetyl-5-methoxytryptamine) is an amphiphilic indoleamine with a LogP of approximately 1.6.
| Parameter | Melatonin | Ethyl Acetate | Chloroform | Implication |
| Polarity Index (P') | N/A | 4.4 | 4.1 | Both solvents closely match melatonin's intermediate polarity. |
| Boiling Point | N/A | 77.1 °C | 61.2 °C | Chloroform evaporates faster but requires stricter fume hood protocols. |
| Hydrogen Bonding | H-Bond Acceptor | H-Bond Acceptor | Weak H-Bond Donor | Ethyl acetate interacts favorably with the amide group of melatonin. |
| Density | N/A | 0.902 g/mL | 1.49 g/mL | Chloroform forms the bottom layer; Ethyl Acetate forms the top layer. This affects automation and manual pipetting ergonomics. |
The Selectivity Mechanism (The "pH Trap")
A critical factor often overlooked is the separation of melatonin from its precursor, Serotonin .
-
Serotonin is a basic amine (pKa ~9.8). In acidic conditions , it becomes protonated (
) and remains in the aqueous phase. -
Melatonin is a neutral amide. It remains uncharged in acidic conditions and partitions into the organic phase.
-
Ethyl Acetate is highly effective in these acidic protocols, yielding high purity extracts free of serotonergic interference.
Comparative Performance Analysis
The following data summarizes extraction efficiencies from human plasma and pineal tissue matrices.
Table 1: Extraction Efficiency & Practical Metrics
| Metric | Ethyl Acetate | Chloroform |
| Recovery (Plasma) | 87.2% ± 1.6 [1] | 82.1% ± 2.1 [1] |
| Recovery (Urine) | 80.0% [1] | 82.5% [1] |
| Selectivity | High (in acidic medium) | Moderate (co-extracts lipids/pigments) |
| Interference | Minimal amine carryover | Risk of albumin-bound fraction loss [2] |
| Evaporation Speed | Moderate | Fast |
| Toxicity | Low (Class 3 solvent) | High (Carcinogen, Class 2B) |
Detailed Experimental Protocols
These protocols are designed to be self-validating. Always run a spiked internal standard (e.g., N-acetyltryptamine or deuterated melatonin) to calculate lot-specific recovery.
Protocol A: The "Gold Standard" Ethyl Acetate Workflow
Best for: Plasma, Serum, and Pineal Homogenates intended for HPLC/MS.
-
Sample Prep: Aliquot 500 µL of plasma/homogenate into a 15 mL glass centrifuge tube.
-
Internal Standard: Add 50 µL of Internal Standard solution. Vortex 10 sec.
-
Protein Precipitation (Optional but Recommended): Add 500 µL of 1M Perchloric Acid or 0.1M HCl. This precipitates proteins and protonates serotonin (keeping it in the water phase).
-
Extraction: Add 4.0 mL of Ethyl Acetate .
-
Agitation: Shake mechanically for 15 minutes or vortex vigorously for 2 minutes. Note: Ensure complete emulsion.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Observation: The organic (EtOAc) layer will be on TOP .
-
-
Collection: Carefully transfer the supernatant (organic layer) to a clean glass tube.[2] Avoid disturbing the protein pellet at the interface.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen at 35-40°C.
-
Reconstitution: Dissolve residue in 100-200 µL of Mobile Phase (e.g., MeOH:Water 40:60).
Protocol B: The Traditional Chloroform Workflow
Best for: Fatty matrices where lipid removal is prioritized, or specific RIA protocols.
-
Sample Prep: Aliquot 500 µL of sample.
-
Alkaline Wash (Critical Step): Adjust pH to >10 using 0.1N NaOH.
-
Reasoning: Historically used to saponify fats, but risks extracting neutral amines. Modern modification: Keep neutral/acidic if using Chloroform for HPLC to avoid amine co-extraction.
-
-
Extraction: Add 4.0 mL of Chloroform .
-
Agitation: Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes .
-
Observation: The organic (Chloroform) layer will be at the BOTTOM .
-
-
Aspiration: Aspirate and discard the upper aqueous layer and the protein disk interface.
-
Washing (Optional): Add 1 mL of 0.1N NaOH to the chloroform phase, vortex, spin, and discard aqueous top layer. This removes acidic impurities.
-
Drying: Evaporate the lower organic phase under Nitrogen. Caution: Chloroform boils violently; use lower gas flow.
Workflow Visualization (Graphviz)
The following diagram illustrates the decision logic and phase separation differences between the two solvents.
Caption: Comparative workflow demonstrating phase separation dynamics. Note the inversion of layers between solvents, which dictates the pipetting strategy.
References
-
Determination of melatonin and its precursors and metabolites using capillary electrophoresis with UV and fluorometric detection. Source: PubMed (NIH) Data: Ethyl Acetate recovery (87.2%) vs Chloroform (82.1%).
-
Determination of Melatonin in Plasma by Liquid-liquid Extraction and HPLC. Source: Thai Journal of Pharmacology Data: Discusses solvent selection and validation of extraction protocols.
-
Measurement of melatonin in body fluids: Standards, protocols and procedures. Source: PubMed Central (PMC) Data: Comprehensive review of extraction methodologies and interference avoidance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
